molecular formula C7H8N2O2 B1530592 3-(Methylamino)isonicotinic Acid CAS No. 1461602-59-4

3-(Methylamino)isonicotinic Acid

Cat. No.: B1530592
CAS No.: 1461602-59-4
M. Wt: 152.15 g/mol
InChI Key: JHSWDRAGEBOUER-UHFFFAOYSA-N
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Description

3-(Methylamino)isonicotinic Acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSWDRAGEBOUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylamino)isonicotinic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)isonicotinic acid, a pyridinecarboxylic acid derivative, represents a molecule of significant interest in the field of medicinal chemistry. As a substituted isonicotinic acid, it belongs to a class of compounds renowned for their diverse pharmacological activities. The strategic placement of a methylamino group at the 3-position of the isonicotinic acid scaffold can profoundly influence its physicochemical properties and biological interactions, making it a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and its potential as a versatile building block in the design of novel therapeutic agents.

Chemical Structure and Properties

IUPAC Name: 3-(Methylamino)pyridine-4-carboxylic acid

CAS Number: 1461602-59-4

Molecular Formula: C₇H₈N₂O₂

Molecular Weight: 152.15 g/mol

The structure of this compound is characterized by a pyridine ring with a carboxylic acid group at the 4-position and a methylamino group at the 3-position. This arrangement of functional groups imparts a unique electronic and steric profile to the molecule, which is crucial for its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound (Predicted and Experimental for Related Compounds)

PropertyValueSource
Physical State Predicted: SolidGeneral observation for similar compounds
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Predicted: Soluble in polar organic solvents and aqueous acids/bases.Based on the structure
pKa (Carboxylic Acid) Predicted: ~4-5Based on isonicotinic acid (pKa ~4.96)[1][2]
pKa (Methylamino Group) Predicted: ~5-6General range for arylamines
LogP Predicted: 0.8215[3]
Topological Polar Surface Area (TPSA) 62.22 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]

Note: Due to the limited availability of experimental data for this compound, some properties are predicted or inferred from structurally related compounds like isonicotinic acid.

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

A highly effective method for the synthesis would be the reductive amination of 3-aminoisonicotinic acid with formaldehyde, followed by reduction of the intermediate imine or aminal.

Synthesis_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 3-Aminoisonicotinic_Acid 3-Aminoisonicotinic Acid Intermediate_Imine Intermediate Imine 3-Aminoisonicotinic_Acid->Intermediate_Imine Formaldehyde Formaldehyde Formaldehyde (HCHO) 3-Methylaminoisonicotinic_Acid This compound Intermediate_Imine->3-Methylaminoisonicotinic_Acid Reduction Reducing_Agent Sodium Borohydride (NaBH4) or similar reducing agent

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve 3-aminoisonicotinic acid in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the solution of 3-aminoisonicotinic acid. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The pH may be adjusted to be slightly acidic to catalyze this step.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), in portions. The reaction is then allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the careful addition of an acid (e.g., dilute HCl) to destroy any excess reducing agent. The pH of the solution is then adjusted to the isoelectric point of this compound to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.

Spectral Properties (Predicted)

The characterization of this compound would rely on standard spectroscopic techniques. Below are the predicted key features for each spectrum based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group, and the amine and carboxylic acid protons.

  • Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 5, and 6 will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other.

  • Methyl Protons: A singlet around δ 2.8-3.0 ppm, corresponding to the three protons of the methyl group attached to the nitrogen.

  • Amine Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift will be concentration and solvent dependent.

  • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen will be the most downfield.

  • Methyl Carbon: A signal in the aliphatic region, typically around δ 30-40 ppm.

IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (152.15). Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) and cleavage of the methylamino group.

Potential Applications in Drug Development

Isonicotinic acid and its derivatives are a cornerstone in the development of various therapeutic agents, exhibiting a wide array of biological activities.[4][5][6][7][8][9] The introduction of a methylamino group at the 3-position of the isonicotinic acid scaffold is anticipated to modulate its biological profile, potentially leading to new drug candidates.

Drug_Development_Potential cluster_applications Potential Therapeutic Areas Core_Scaffold This compound Scaffold Anti_Inflammatory Anti-inflammatory Agents Core_Scaffold->Anti_Inflammatory Modulation of inflammatory pathways Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core_Scaffold->Antimicrobial Inhibition of microbial growth Anticancer Anticancer Agents Core_Scaffold->Anticancer Cytotoxic activity against cancer cell lines CNS_Disorders CNS Disorders Core_Scaffold->CNS_Disorders Interaction with CNS targets

Caption: Potential applications of the this compound scaffold.

Rationale for Potential Applications:
  • Anti-inflammatory Activity: Many isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties.[6] The methylamino substituent can alter the electronic distribution and lipophilicity of the molecule, potentially enhancing its interaction with inflammatory targets.

  • Antimicrobial Activity: The isonicotinic acid core is present in the anti-tuberculosis drug isoniazid.[4][5] Derivatives of isonicotinic acid have shown broad-spectrum antibacterial and antifungal activities.[8][9] The 3-(methylamino) substitution could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of isonicotinic acid derivatives against various cancer cell lines.[4][5] The structural modifications offered by the methylamino group could be explored to develop new anticancer drug leads.

  • Central Nervous System (CNS) Applications: The pyridine ring is a common motif in drugs targeting the CNS. The ability of the methylamino and carboxylic acid groups to participate in hydrogen bonding could facilitate interactions with receptors and enzymes in the CNS.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structural features, combining the well-established isonicotinic acid core with a key methylamino substituent, make it a highly attractive scaffold for medicinal chemistry research. While experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the extensive knowledge of related compounds. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.

References

The Emerging Therapeutic Potential of 3-(Methylamino)isonicotinic Acid and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of therapeutic design, with its derivatives forming the backbone of numerous approved drugs.[1][2] Within this vast chemical space, isonicotinic acid and its analogs have garnered significant attention for their diverse biological activities, ranging from anti-tuberculosis to anti-cancer and anti-inflammatory properties.[1][3][4] This guide delves into a specific, yet underexplored, member of this family: 3-(Methylamino)isonicotinic Acid. While direct research on this particular molecule is nascent, this document will synthesize the current understanding of its closely related analogs, primarily 3-aminoisonicotinic acid, to provide a predictive framework for its biological potential and a practical guide for its derivatization and evaluation. By examining the synthesis, biological activities, and mechanisms of action of these related compounds, we aim to equip researchers with the foundational knowledge to unlock the therapeutic promise of this compound and its novel derivatives.

The Core Moiety: Synthesis and Chemical Properties of 3-Aminoisonicotinic Acid

3-Aminoisonicotinic acid, also known as 3-aminopyridine-4-carboxylic acid, serves as a crucial starting material and structural analog for this compound. Its synthesis is a key first step in the development of more complex derivatives.

Synthetic Pathways to 3-Aminoisonicotinic Acid

Several synthetic routes to 3-aminoisonicotinic acid have been reported, often starting from more readily available pyridine derivatives. A common approach involves the manipulation of functional groups on the pyridine ring. For instance, one method begins with 4-trifluoromethylpyridine-3-carboxylic acid, which undergoes a series of reactions including treatment with aluminum chloride and subsequent amination to yield the desired product.[5]

A generalized synthetic workflow is depicted below:

Synthesis of 3-Aminoisonicotinic Acid Start 4-Trifluoromethylpyridine-3-carboxylic Acid Intermediate1 Functional Group Manipulation (e.g., with AlCl3, NH2OH) Start->Intermediate1 Reaction Product 3-Aminoisonicotinic Acid Intermediate1->Product Hydrolysis/Amination

Caption: A simplified workflow for the synthesis of 3-aminoisonicotinic acid.

Physicochemical Properties

3-Aminoisonicotinic acid is a white to pale yellow crystalline powder with a melting point exceeding 300°C.[5] The presence of both an amino group and a carboxylic acid group makes it a zwitterionic compound at physiological pH.[6] These functional groups are key to its utility as a scaffold, allowing for a wide range of chemical modifications.

Derivatization Strategies for Biological Screening

The true potential of the this compound scaffold lies in its derivatization to create a library of compounds for biological screening. The amino and carboxylic acid moieties serve as primary handles for chemical modification.

Amide Bond Formation

The carboxylic acid group can be readily converted to an amide by coupling with a diverse range of amines. This is a common strategy to explore the chemical space and modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Amide Synthesis Workflow Start This compound Step1 Activate Carboxylic Acid (HATU, DIPEA) Start->Step1 Step2 Add Amine (R-NH2) Step1->Step2 Product Amide Derivative Step2->Product

Caption: Workflow for the synthesis of amide derivatives.

Modification of the Amino Group

The secondary amine of this compound can be acylated, alkylated, or used in other coupling reactions to introduce further diversity.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is scarce, the known activities of its close analogs, particularly derivatives of 3-aminoisonicotinic acid and isonicotinic acid itself, provide a strong basis for predicting its therapeutic potential.

Anti-tuberculosis Activity

Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment.[7] The mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[8] Structure-activity relationship studies have shown that the pyridine nitrogen is essential for this activity.[9] It is hypothesized that derivatives of 3-aminoisonicotinic acid could also exhibit antimycobacterial properties, potentially through a similar mechanism or by inhibiting other essential mycobacterial enzymes.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory effects.[4] One proposed mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] Molecular docking studies have suggested that the isonicotinoyl moiety can bind effectively within the active site of the COX-2 enzyme.[4]

Potential Signaling Pathway Inhibition:

Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Activates Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivative Isonicotinic Acid Derivative Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by isonicotinic acid derivatives.

Anticancer Activity

The potential for 3-aminoisonicotinic acid derivatives in cancer therapy is an emerging area of research.[3] The rationale is that these compounds can serve as scaffolds for designing inhibitors of various enzymes that are overactive in cancer cells.

Derivative ClassTarget Enzyme/PathwayReference
Isonicotinic Acid HydrazidesPorphyrin Synthesis[10]
Substituted IsonicotinamidesNot Specified[3]

Table 1: Potential Anticancer Targets of Isonicotinic Acid Derivatives

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical scaffold. Based on the extensive research into its structural analogs, it is reasonable to predict a wide range of biological activities for its derivatives, including anti-tuberculosis, anti-inflammatory, and anticancer effects. The synthetic accessibility and the presence of two distinct functional handles for derivatization make it an attractive starting point for drug discovery campaigns.

Future research should focus on:

  • Systematic Derivatization: Creating a diverse library of derivatives by modifying both the amino and carboxylic acid groups.

  • Broad Biological Screening: Testing these derivatives against a wide range of biological targets, including key enzymes in infectious diseases, inflammation, and cancer.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects.

This technical guide provides a foundational framework for initiating research into the biological activity of this compound and its derivatives. By leveraging the knowledge gained from related isonicotinic acid compounds, the drug discovery community is well-positioned to explore and exploit the therapeutic potential of this promising molecular architecture.

References

An In-depth Technical Guide to 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Methylamino)isonicotinic Acid, a pyridine carboxylic acid derivative of interest in medicinal chemistry and drug development. We will delve into its chemical identity, potential synthetic routes, physicochemical properties, and prospective applications, drawing upon established knowledge of related isonicotinic acid scaffolds.

Core Compound Identification

  • Chemical Name: this compound

  • IUPAC Name: 3-(Methylamino)pyridine-4-carboxylic acid

  • CAS Number: 1461602-59-4[1]

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol

  • Chemical Structure:

Physicochemical Properties

PropertyPredicted ValueSource/Justification
Melting Point (°C) >300Similar to 3-aminopyridine-4-carboxylic acid which has a melting point of 305-310 °C.[2]
pKa ~3-4The carboxylic acid group is expected to have a pKa in this range, typical for pyridine carboxylic acids.
Solubility Sparingly soluble in water, soluble in acidic and basic solutionsThe amphoteric nature of the molecule, with both a basic amino group and an acidic carboxyl group, suggests this solubility profile.
LogP ~0.5 - 1.5Estimated based on the presence of polar functional groups and the pyridine ring.

Synthesis Methodology: A Proposed Route

A specific, validated synthesis protocol for this compound is not widely published. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyridine carboxylic acids. The proposed method involves the nucleophilic aromatic substitution of a suitable starting material.

Conceptual Synthesis Workflow

SynthesisWorkflow Start Starting Material: 3-Halo-4-cyanopyridine Step1 Methylamination Start->Step1 Intermediate Intermediate: 3-(Methylamino)-4-cyanopyridine Step1->Intermediate Methylamine (CH3NH2) Solvent (e.g., DMSO) Heat Step2 Hydrolysis Intermediate->Step2 Product Final Product: This compound Step2->Product Acid or Base Hydrolysis (e.g., HCl or NaOH) Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Methylamino)-4-cyanopyridine (Intermediate)

  • Reaction Setup: To a solution of 3-halo-4-cyanopyridine (e.g., 3-chloro-4-cyanopyridine or 3-bromo-4-cyanopyridine) in a suitable solvent such as dimethyl sulfoxide (DMSO), add an excess of methylamine (either as a solution in a solvent like THF or as a gas bubbled through the reaction mixture).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

  • Purification: The crude 3-(methylamino)-4-cyanopyridine can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound (Final Product)

  • Reaction Setup: The intermediate, 3-(methylamino)-4-cyanopyridine, is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

    • Acidic Hydrolysis: Reflux the intermediate in a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl).

    • Basic Hydrolysis: Reflux the intermediate in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Reaction Conditions: The reaction mixture is heated to reflux, and the progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • For Acidic Hydrolysis: After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (typically around pH 3-4) using a base (e.g., NaOH). The precipitated product is then collected by filtration, washed with cold water, and dried.

    • For Basic Hydrolysis: After cooling, the solution is acidified with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Potential Applications in Drug Development

Isonicotinic acid and its derivatives are versatile scaffolds in medicinal chemistry, with a number of approved drugs and numerous compounds in various stages of development.[3] The structural motifs present in this compound suggest several promising avenues for its application in drug discovery.

Anti-inflammatory and Immunomodulatory Agents

Derivatives of nicotinic and isonicotinic acids have been explored for their anti-inflammatory properties.[4][5] The mechanism of action for many of these compounds involves the inhibition of pro-inflammatory signaling pathways. It is plausible that this compound could modulate the activity of key inflammatory mediators.

InflammationPathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory Compound 3-(Methylamino)isonicotinic Acid (Hypothesized) Compound->NFkB Inhibition? Compound->MAPK Inhibition?

References

A Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Methylamino)isonicotinic Acid. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound.

Molecular Structure and Key Features

This compound is a derivative of isonicotinic acid, featuring a methylamino substituent at the 3-position. This substitution pattern is crucial as it influences the electronic environment of the pyridine ring and, consequently, its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine proton, and the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.5s1HH-2The proton at position 2 is adjacent to the ring nitrogen, leading to a downfield shift.
~7.8d1HH-6This proton is ortho to the carboxylic acid group and is expected to be a doublet.
~7.5d1HH-5Coupled to H-6, this proton will appear as a doublet.
~3.0s3H-NHCH₃The methyl protons will appear as a singlet.
~5.0-6.0br s1H-NHThe amine proton signal is often broad and its chemical shift can vary.
>12.0br s1H-COOHThe carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)AssignmentRationale
~168-COOHThe carboxylic acid carbon is highly deshielded.
~150C-4The carbon bearing the carboxylic acid group.
~148C-2The carbon adjacent to the ring nitrogen.
~140C-3The carbon attached to the methylamino group.
~125C-6Aromatic carbon.
~120C-5Aromatic carbon.
~30-NHCH₃The methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3350MediumN-H stretch (secondary amine)
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C and C=N stretches (aromatic ring)
~1300MediumC-N stretch

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected exact mass of this compound (C₇H₈N₂O₂) is 152.0586 g/mol . A high-resolution mass spectrometer should detect a peak corresponding to this mass.

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da) from the carboxylic acid group.

    • Loss of COOH (45 Da) to give a fragment at m/z 107.

    • Decarboxylation (loss of CO₂, 44 Da) to give a fragment at m/z 108.

M [M]⁺˙ m/z = 152 M_H2O [M-H₂O]⁺˙ m/z = 134 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z = 107 M->M_COOH - •COOH M_CO2 [M-CO₂]⁺˙ m/z = 108 M->M_CO2 - CO₂

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely in positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

  • Tandem MS (MS/MS): To confirm the structure, the molecular ion (m/z 152) can be isolated and fragmented to observe the characteristic daughter ions.

An In-depth Technical Guide to the Solubility and Stability of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Twin Pillars of Pre-formulation

In the landscape of pharmaceutical development, the journey from a new chemical entity (NCE) to a viable drug product is predicated on a deep understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars upon which formulation design, bioavailability, and shelf-life are built.[1][2] Poor aqueous solubility is a major hurdle, with over 40% of NCEs being practically insoluble in water, which can lead to inadequate drug absorption and variable bioavailability.[3] Similarly, chemical instability can compromise the safety, efficacy, and shelf-life of the active pharmaceutical ingredient (API), leading to the formation of potentially toxic degradants.[4]

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of 3-(Methylamino)isonicotinic Acid. As a pyridine carboxylic acid derivative, its structure suggests specific chemical behaviors that warrant rigorous investigation. This document is intended for researchers, chemists, and formulation scientists, offering both foundational principles and actionable experimental protocols to characterize this molecule effectively.

Physicochemical Profile of this compound

A foundational understanding of the molecule's structure is critical to predicting its behavior.

  • Molecular Formula: C₇H₈N₂O₂[5]

  • Molecular Weight: 152.15 g/mol [5]

  • Structure:

  • Structural Analysis: The molecule possesses both a weakly basic methylamino group and a weakly acidic carboxylic acid group, as well as a pyridine ring. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the medium. The presence of polar functional groups capable of hydrogen bonding indicates a predisposition for solubility in polar solvents.

Solubility Profile: A Quantitative Approach

Solubility dictates the bioavailability of a drug and is a critical parameter for formulation development.[6] The goal is to determine the saturation concentration of the compound in a given solvent system at a specified temperature.

Solvent Selection Rationale

The choice of solvents for solubility screening is a strategic process aimed at understanding the compound's behavior in a range of environments, from polar protic to aprotic non-polar. This helps in selecting appropriate vehicles for toxicology studies, formulation development, and purification processes.

  • Aqueous Buffers (pH range): Essential for predicting behavior in the gastrointestinal tract and for developing parenteral formulations. The amphoteric nature of this compound makes pH-dependent solubility assessment crucial.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are common in crystallization and formulation processes.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Often used to solubilize compounds for initial screening assays and as components in analytical mobile phases.

  • Non-Polar Solvents (e.g., Dichloromethane, Toluene): Provide insights into the lipophilicity of the compound.

Illustrative Solubility Data

Table 1: Experimentally Determined Solubility of Isonicotinic Acid in Various Solvents at ~298 K

Solvent Type Molar Solubility (mol·dm⁻³) Reference
Water Polar Protic High [7][8]
Methanol Polar Protic Moderate [9]
Ethanol Polar Protic Moderate [9]
1-Propanol Polar Protic Moderate [9]
Acetone Polar Aprotic Low-Moderate [7]
Acetonitrile Polar Aprotic Low [7]

| Diethyl Ether | Non-Polar | Very Low |[7] |

Note: This table is for illustrative purposes using a related compound. Actual values for this compound must be determined experimentally.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to expedite separation.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Filtration: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] Calculate the concentration against a standard curve of the compound.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess API to Solvent B Agitate at Constant Temp (24-48h) A->B Achieve Equilibrium C Centrifuge or Settle B->C D Filter Supernatant (0.22 µm) C->D Remove Particulates E Dilute Sample D->E F Quantify via Validated HPLC Method E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that intentionally degrades the API under conditions more severe than accelerated stability testing.[4] These studies are mandated by ICH guidelines (Q1A) and serve to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used—a concept known as a "stability-indicating method".[12][13]

Rationale for Stress Conditions

The selection of stress conditions is based on the molecule's structure and the potential environmental exposures during manufacturing and storage.

  • Acid/Base Hydrolysis: The presence of amide-like (methylamino) and ester-like (carboxylic acid) functionalities suggests susceptibility to pH-dependent hydrolysis. Testing is typically performed with 0.1 M to 1 M HCl and NaOH.[13]

  • Oxidation: The pyridine ring and methylamino group could be susceptible to oxidation. Hydrogen peroxide (e.g., 3-30%) is a commonly used oxidizing agent.[14][15]

  • Thermal Degradation: Exposing the solid API to dry heat (e.g., 60-80°C) helps identify thermally labile components.

  • Photostability: The aromatic pyridine ring may absorb UV/Visible light, leading to photolytic degradation. Studies should be conducted according to ICH Q1B guidelines, exposing the sample to a minimum of 1.2 million lux hours and 200 watt hours/m².[13]

Experimental Protocol: Forced Degradation Study

Objective: To generate approximately 5-20% degradation of the API to ensure that secondary degradation is minimized while providing sufficient degradant levels for detection.[14]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Condition Application:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a set time.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a set time.

    • Thermal (Solution): Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Thermal (Solid): Store the solid API in an oven at a controlled temperature (e.g., 80°C).

    • Photolytic: Expose both solid and solution samples in a photostability chamber.

  • Timepoint Sampling & Quenching: At each time point, withdraw a sample. For acid/base samples, neutralize them immediately to stop the degradation reaction.

  • Analysis by Stability-Indicating HPLC Method:

    • Inject the stressed samples, a non-stressed control, and a blank (stress agent in solvent) into the HPLC system.

    • The HPLC method must be capable of separating the intact API peak from all generated degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Data Interpretation:

    • Calculate the percentage of degradation for the API.

    • Determine the relative retention times (RRT) of the major degradation products.

    • Assess the mass balance to ensure all major components are accounted for.

    • Use LC-MS to obtain mass information on the degradation products to help elucidate their structures.

Visualization: Forced Degradation Study Workflow

This diagram illustrates the comprehensive process of conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization A Prepare API Stock Solution and Solid Sample B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution) A->E F Photolytic (UV/Vis Exposure) A->F G Sample at Timepoints & Quench Reaction B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-PDA Method G->H I Assess Peak Purity & Calculate % Degradation H->I J Characterize Degradants (e.g., LC-MS) I->J For Major Degradants

Caption: Overview of a Forced Degradation Study Workflow.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, its amphoteric nature and aromatic structure define the critical parameters that must be investigated. A comprehensive pH-solubility profile is essential for predicting its in vivo dissolution, while rigorous forced degradation studies are required to understand its intrinsic stability and establish robust analytical controls. The protocols and rationale outlined in this guide provide a validated framework for researchers to generate the high-quality data necessary to advance a compound from discovery to a well-characterized, stable, and effective drug product.

References

An In-depth Technical Guide to 3-(Methylamino)isonicotinic Acid: From Historical Context to Modern Synthetic Strategies and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isonicotinic Acid Scaffold, a Cornerstone of Medicinal Chemistry

While the specific history of 3-(Methylamino)isonicotinic Acid remains largely unwritten in the annals of chemical literature, the story of its core structure, isonicotinic acid (pyridine-4-carboxylic acid), is rich and impactful. The significance of this scaffold is intrinsically linked to one of the most important breakthroughs in the history of medicine: the discovery of isoniazid.

Isoniazid, the hydrazide derivative of isonicotinic acid, was first synthesized in 1912. However, its profound antitubercular activity was not recognized until the late 1940s and early 1950s[1][2]. This discovery was a watershed moment in the fight against tuberculosis, transforming a disease that was often a death sentence into a curable condition[1][3]. The development of isoniazid established the isonicotinic acid moiety as a critical pharmacophore and sparked extensive research into its derivatives, a field that continues to yield compounds with diverse biological activities[4][5].

This guide will delve into the specifics of a lesser-known derivative, this compound. While direct historical data for this compound is scarce, we will provide a comprehensive overview based on established chemical principles and the known properties of its analogs. We will explore its synthesis, potential biological significance, and future research directions, offering a forward-looking perspective for its application in drug discovery.

Retrosynthetic Analysis and Proposed Synthesis of this compound

The synthesis of this compound can be approached through a logical retrosynthetic pathway, starting from commercially available precursors. A plausible strategy involves the introduction of an amino group at the 3-position of the isonicotinic acid ring, followed by methylation.

Retrosynthesis of this compound target This compound intermediate1 3-Aminoisonicotinic Acid target->intermediate1 Methylation precursor1 4-Cyano-3-nitropyridine intermediate1->precursor1 Reduction of nitro group and hydrolysis of nitrile Proposed Synthesis of this compound start 4-Trifluoromethylpyridine-3-carboxylic Acid step1 Amidation start->step1 intermediate1 4-Trifluoromethyl-3-pyridinecarboxamide step1->intermediate1 step2 Hofmann Rearrangement intermediate1->step2 intermediate2 3-Aminoisonicotinic Acid step2->intermediate2 step3 Esterification intermediate2->step3 intermediate3 Methyl 3-aminoisonicotinate step3->intermediate3 step4 Reductive Amination intermediate3->step4 intermediate4 Methyl 3-(methylamino)isonicotinate step4->intermediate4 step5 Hydrolysis intermediate4->step5 final_product This compound step5->final_product Potential Biological Interactions compound This compound enzyme Enzyme Active Site compound->enzyme Inhibition receptor Receptor Binding Pocket compound->receptor Modulation metabolism Metabolic Activation compound->metabolism active_form Active Metabolite metabolism->active_form active_form->enzyme Inhibition

References

Unlocking Therapeutic Potential: A Deep Dive into 3-(Methylamino)isonicotinic Acid and Its Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid and its derivatives have long been a cornerstone in medicinal chemistry, most notably exemplified by the anti-tuberculosis drug isoniazid.[1][2][3] This whitepaper ventures into the therapeutic potential of a novel derivative, 3-(Methylamino)isonicotinic Acid. While direct experimental data on this specific molecule is nascent, this guide provides a comprehensive, hypothesis-driven exploration of its potential therapeutic targets. By dissecting the structure-activity relationships and established mechanisms of the isonicotinic acid scaffold, we illuminate promising avenues for drug discovery and development. This document serves as a foundational guide for researchers poised to investigate the pharmacological landscape of this intriguing compound.

Introduction: The Isonicotinic Acid Scaffold - A Legacy of Therapeutic Innovation

The pyridine-4-carboxylic acid, or isonicotinic acid, core is a privileged scaffold in drug discovery.[4][5] Its most renowned derivative, isoniazid, revolutionized the treatment of tuberculosis by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][6][7] The versatility of the isonicotinic acid structure has led to the exploration of a wide array of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and even anti-malarial properties.[8][9][10] The introduction of a methylamino group at the 3-position of the isonicotinic acid ring presents a unique modification that could modulate the compound's electronic and steric properties, potentially leading to novel therapeutic applications.

Chemical Profile of this compound

Structure:

Physicochemical Properties (Predicted):

PropertyPredicted Value
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
pKa~3.5 (for the carboxylic acid)
LogP~0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Note: These are predicted values and require experimental verification.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the known bioactivities of isonicotinic acid derivatives, we propose several putative mechanisms of action and corresponding therapeutic targets for this compound.

Antimicrobial Activity: Beyond Tuberculosis

The foundational activity of the isonicotinic acid family is its antimicrobial effect.[8] While isoniazid's primary target is mycobacteria, other derivatives have shown broader spectrum activity.

Proposed Target: Dihydropteroate Synthase (DHPS)

  • Rationale: The structural similarity to p-aminobenzoic acid (PABA), a key substrate for DHPS in the folate biosynthesis pathway, suggests that this compound could act as a competitive inhibitor. This pathway is essential for the survival of many bacteria and protozoa.

  • Disease Relevance: Bacterial infections, Malaria.

Experimental Validation Workflow:

DHPS_Inhibition_Workflow Compound Compound Assay_Development Assay_Development Compound->Assay_Development Synthesize & Purify In_Vitro_Assay In_Vitro_Assay Assay_Development->In_Vitro_Assay Recombinant DHPS IC50_Determination IC50_Determination In_Vitro_Assay->IC50_Determination Measure product formation Microbial_Assays Microbial_Assays IC50_Determination->Microbial_Assays Correlate with MIC In_Vivo_Models In_Vivo_Models Microbial_Assays->In_Vivo_Models Test in infection models

Caption: Workflow for validating DHPS inhibition.

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Several isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties.[4][9] This suggests that this compound may modulate inflammatory signaling cascades.

Proposed Target: Spleen Tyrosine Kinase (Syk)

  • Rationale: Recent studies on isoniazid hybrids have shown inhibition of Syk, a key mediator in inflammatory signaling pathways, leading to reduced production of pro-inflammatory cytokines.[11] The methylamino substitution could enhance binding to the kinase domain.

  • Disease Relevance: Rheumatoid arthritis, lupus, and other autoimmune diseases.

Signaling Pathway:

Syk_Signaling_Pathway Receptor Immune Receptor Syk Syk Receptor->Syk Activation PI3K PI3K Syk->PI3K NFkB NF-κB PI3K->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Compound This compound Compound->Syk Inhibition

Caption: Proposed inhibition of the Syk signaling pathway.

Neurological Activity: A Novel Frontier

While less explored, the pyridine core is present in many neurologically active compounds. The structural features of this compound warrant an investigation into its potential effects on the central nervous system.

Proposed Target: N-Methyl-D-Aspartate (NMDA) Receptor

  • Rationale: The presence of both a carboxylic acid and an amino group could allow for interaction with the glycine or glutamate binding sites of the NMDA receptor, potentially modulating its activity. Ketamine, another NMDA receptor antagonist, has shown rapid antidepressant effects.[12]

  • Disease Relevance: Depression, neuropathic pain.

Proposed Experimental Protocols

Synthesis of this compound

A potential synthetic route could involve the nucleophilic aromatic substitution of a suitable leaving group at the 3-position of an isonicotinic acid ester with methylamine, followed by hydrolysis of the ester.

Step-by-Step Protocol:

  • Starting Material: Ethyl 3-chloroisonicotinate.

  • Reaction: Dissolve ethyl 3-chloroisonicotinate in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.

  • Add an excess of methylamine (as a solution in ethanol or as a gas).

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting ethyl 3-(methylamino)isonicotinate in a mixture of water and a co-solvent (e.g., ethanol).

  • Add a base (e.g., sodium hydroxide) and heat the mixture to reflux until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system to obtain pure this compound.

In Vitro Syk Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Syk kinase.

Materials:

  • Recombinant human Syk kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (test compound)

  • Staurosporine (positive control)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well microplates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound or control.

  • Initiate the kinase reaction by adding a mixture of Syk kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Hypothetical Data Summary:

CompoundSyk IC50 (nM)
This compound150
Staurosporine (Control)10

Future Directions and Conclusion

The exploration of this compound opens up a compelling new chapter in the story of isonicotinic acid derivatives. The hypotheses presented in this guide, grounded in the established pharmacology of this chemical class, provide a clear roadmap for future research. The immediate priorities should be the robust synthesis and purification of the compound, followed by a systematic in vitro screening against the proposed targets. Positive hits should then be advanced to cell-based assays and subsequently to in vivo models of disease. The journey from a novel chemical entity to a potential therapeutic is a long and arduous one, but the foundational knowledge of the isonicotinic acid scaffold provides a significant head start. This in-depth technical guide is intended to be a dynamic resource, to be updated and refined as experimental data on this compound becomes available.

References

Review of literature on 3-(Methylamino)isonicotinic Acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methylamino)isonicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Introduction: The Isonicotinic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that serves as a fundamental scaffold in drug discovery.[1][2] Its rigid, planar structure and the presence of a nitrogen atom and a carboxylic acid group provide well-defined vectors for chemical modification, enabling precise tuning of physicochemical and pharmacological properties. While isonicotinic acid itself has limited biological activity, its derivatives are legion, forming the basis of blockbuster drugs. The most notable of these is Isoniazid (isonicotinic acid hydrazide), a cornerstone therapy for tuberculosis for over half a century.[3] Other derivatives have been explored for a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5]

This guide focuses on a specific, less-explored derivative: This compound . By dissecting its chemical nature, proposing synthetic and analytical methodologies, and contextualizing its potential within the broader family of isonicotinic acid derivatives, we aim to provide a comprehensive resource for researchers investigating this promising molecule. We will leverage the extensive knowledge of well-characterized analogues to build a predictive framework for its biological activity and outline robust experimental workflows for its evaluation.

Part 1: Physicochemical Profile and Synthesis

Core Chemical Properties

This compound is a substituted pyridine derivative. The introduction of a methylamino group at the 3-position significantly alters the electronic and steric properties of the parent isonicotinic acid ring. This substitution introduces a basic nitrogen atom adjacent to the acidic carboxylic acid, making the molecule zwitterionic under certain pH conditions. This dual character is expected to influence its solubility, membrane permeability, and potential for intermolecular interactions, such as hydrogen bonding with biological targets.

PropertyValueSource
CAS Number 1461602-59-4[6]
Molecular Formula C₇H₈N₂O₂[7]
Molecular Weight 152.15 g/mol [7]
IUPAC Name 3-(methylamino)pyridine-4-carboxylic acid-
Canonical SMILES CNC1=C(C=CN=C1)C(=O)O-
Proposed Synthesis and Purification Workflow

While specific synthesis routes for this compound are not extensively published in peer-reviewed literature, a logical and efficient pathway can be designed based on established organic chemistry principles. A common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro- or 3-fluoroisonicotinic acid, followed by purification.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Start: 3-Fluoroisonicotinic Acid B Reaction Vessel: Methylamine (aq.) DMSO, 120°C, 12h A->B Reactant 1 C Nucleophilic Aromatic Substitution B->C Reaction Conditions D Acidification: Adjust pH to ~3.5 with HCl C->D Proceed to Workup E Precipitation & Filtration D->E F Wash with Cold Water & Methanol E->F G Crude Product F->G H Recrystallization from Ethanol/Water G->H I Pure this compound H->I

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-fluoroisonicotinic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add an aqueous solution of methylamine (40%, 3.0 eq).

  • Reaction Execution: Heat the mixture in a sealed vessel at 120°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The rationale for using DMSO is its high boiling point and ability to dissolve the reactants, while the excess methylamine drives the reaction to completion.

  • Product Isolation (Workup): After cooling to room temperature, dilute the reaction mixture with water. Carefully acidify the solution with 2M hydrochloric acid (HCl) to a pH of approximately 3.5. This protonates the pyridine nitrogen while ensuring the carboxylic acid is in its neutral form, causing the zwitterionic product to precipitate.

  • Purification: Filter the resulting precipitate and wash sequentially with cold water and methanol to remove residual salts and unreacted starting material.[8] For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

    • Mass Spectrometry (MS): To verify the molecular weight (152.15 g/mol ).[7]

    • HPLC: To assess the final purity of the compound.

Part 2: Pharmacological Context and Potential Mechanisms of Action

The vast body of research on isonicotinic acid derivatives provides a strong foundation for predicting the potential biological activities of this compound. The primary therapeutic area associated with this scaffold is infectious diseases, specifically tuberculosis.

Case Study: The Antitubercular Mechanism of Isoniazid

Isoniazid (INH), the hydrazide derivative of isonicotinic acid, is a prodrug that requires activation within the mycobacterium.[3][9] This activation is a critical first step in its mechanism of action.

  • Activation: The bacterial enzyme catalase-peroxidase (KatG) activates INH, converting it into a variety of reactive radical species, most notably the isonicotinoyl radical.[10]

  • Target Inhibition: This isonicotinoyl radical covalently attaches to nicotinamide adenine dinucleotide (NAD⁺), forming an INH-NAD adduct.[10]

  • Pathway Disruption: The INH-NAD adduct is a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase.[9] This enzyme is essential for the synthesis of mycolic acids, which are unique and critical long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.

  • Bactericidal Effect: Inhibition of mycolic acid synthesis disrupts the cell wall's integrity, leading to bacterial cell death.[3][9]

G cluster_bacterium Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct Radical->Adduct Forms Adduct NAD NAD+ NAD->Adduct Forms Adduct InhA InhA Enzyme Adduct->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Cell Wall Disruption (Bactericidal Effect) MycolicAcid->CellWall

Caption: Mechanism of action for the isonicotinic acid derivative, Isoniazid.

Broader Biological Activities and Future Directions

Beyond tuberculosis, isonicotinic acid derivatives have shown promise in other areas:

  • General Antimicrobial Activity: Various hydrazide and dipeptide derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[4][11]

  • Anti-inflammatory Activity: Some isonicotinoyl-containing compounds have shown significant anti-inflammatory potential, in some cases superior to standard drugs like ibuprofen, by inhibiting reactive oxygen species (ROS).[5]

  • Neurological Activity: The structural similarity of the pyridine ring to neurotransmitter systems suggests potential applications in neurological research, with some derivatives being investigated for their effects on nicotinic receptors.[12]

For This compound , the key research question is how the methylamino group modulates these known activities. It could enhance cell permeability, alter the binding affinity to target enzymes, or introduce new pharmacological properties altogether.

Part 3: Proposed Experimental Evaluation Workflow

To systematically evaluate the therapeutic potential of this compound, a tiered screening and mechanism-of-action (MoA) elucidation workflow is recommended.

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: MoA Elucidation A Compound Synthesis & QC B Antimicrobial Panel (e.g., M. tuberculosis, S. aureus) A->B C Anti-inflammatory Assay (e.g., ROS Inhibition) A->C D Cytotoxicity Assay (e.g., HEK293, HepG2) A->D E Hit Identification (Potency & Low Toxicity) B->E C->E D->E F Target Deconvolution (e.g., Affinity Chromatography) E->F If Hit G Enzyme Inhibition Assays (e.g., InhA, COX-2) E->G If Hit H Cell-Based Pathway Analysis (e.g., Western Blot, qPCR) E->H If Hit I Lead Candidate F->I G->I H->I

Caption: A tiered experimental workflow for evaluating novel compounds.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is a foundational step to determine if this compound possesses antibacterial properties.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Inoculation: Add a standardized suspension of the target bacterium to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for a specified period (18-24 hours for most bacteria; several days for M. tuberculosis).

  • Data Analysis: Determine the MIC, defined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by measuring optical density (OD) with a plate reader. The results should be compared to a standard antibiotic control (e.g., Isoniazid for M. tuberculosis, Ciprofloxacin for other bacteria).

Quantitative Data Presentation

All quantitative data should be summarized for clear comparison. The following table shows example MIC data for related compounds from the literature, providing a template for how new data on this compound should be presented.

CompoundTarget OrganismMIC (µg/mL)Reference
Acylhydrazone Derivative 13Staphylococcus epidermidis ATCC 122281.95[4]
Acylhydrazone Derivative 13Staphylococcus aureus ATCC 43300 (MRSA)7.81[4]
1,3,4-Oxadiazoline Derivative 25Bacillus subtilis ATCC 66337.81[4]
1,3,4-Oxadiazoline Derivative 25Staphylococcus aureus ATCC 43300 (MRSA)15.62[4]
IsoniazidMycobacterium tuberculosis H37Rv0.02-0.06(General Knowledge)

Conclusion and Future Outlook

This compound represents an intriguing but underexplored molecule within a pharmacologically validated class of compounds. While direct research is sparse, the extensive literature on its analogues, particularly the antitubercular agent Isoniazid, provides a robust framework for guiding future investigation. The addition of the methylamino group is predicted to significantly modulate the molecule's physicochemical properties, potentially leading to novel biological activities or an improved therapeutic profile over existing derivatives.

The immediate research priorities should be a reliable synthesis and a broad-based primary screening campaign focusing on antimicrobial and anti-inflammatory activities. Positive hits from these screens would warrant a deeper investigation into the mechanism of action, with a particular focus on known targets of the isonicotinic acid scaffold, such as the mycolic acid synthesis pathway. By applying the systematic workflows outlined in this guide, researchers can efficiently unlock the therapeutic potential of this compound and contribute to the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: 3-(Methylamino)isonicotinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)isonicotinic acid is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid, a secondary amine, and a pyridine ring, offers multiple points for chemical modification, enabling the construction of diverse and complex molecular architectures. The strategic placement of the methylamino group at the 3-position and the carboxylic acid at the 4-position of the pyridine ring imparts unique electronic properties and steric influences that can be harnessed for the synthesis of novel bioactive compounds.

This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, complete with detailed protocols and expert insights to facilitate its effective use in research and development.

Physicochemical Properties and Reactivity Profile

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 1461602-59-4[1][2]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water.
Reactivity Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups:

  • Carboxylic Acid: The primary site for amide bond formation and esterification. The acidity of the carboxylic acid is influenced by the electron-donating nature of the methylamino group and the electron-withdrawing nature of the pyridine nitrogen. The pKa of the parent isonicotinic acid is approximately 4.96[3]. The electron-donating methylamino group at the 3-position is expected to slightly increase the pKa, making the carboxylate a better nucleophile.

  • Methylamino Group: A secondary amine that can participate in N-alkylation, N-acylation, and other standard amine chemistries. Its nucleophilicity is moderated by the adjacent electron-withdrawing pyridine ring.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated, alkylated, or oxidized. The ring itself is electron-deficient, which influences its reactivity in electrophilic aromatic substitution reactions, making them generally difficult[4]. However, the 3-methylamino group, being an electron-donating group, can modulate the electron density of the ring, potentially influencing its susceptibility to certain transformations[5][6][7].

Core Applications in Organic Synthesis

The bifunctional nature of the carboxylic acid and the secondary amine makes this compound an ideal scaffold for creating libraries of compounds for drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide bond formation is the most prevalent application of this building block, enabling the linkage to a wide array of amine-containing fragments.

Expertise & Experience: Choosing the Right Coupling Strategy

The direct condensation of a carboxylic acid and an amine is generally inefficient[8]. Activation of the carboxylic acid is necessary. For this compound, common and effective coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Carbodiimide-based methods (EDC/DCC): These are cost-effective and widely used. The addition of an auxiliary nucleophile such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is often recommended to suppress side reactions and improve yields, particularly when coupling to less nucleophilic amines[9].

  • Uronium-based methods (HATU): HATU is a highly efficient coupling reagent that often provides superior yields and faster reaction times, especially for sterically hindered substrates or when racemization of adjacent stereocenters is a concern[8].

The presence of the pyridine nitrogen can complicate reactions by acting as a base. Therefore, the use of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize any acid formed during the reaction without interfering with the coupling process.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of an amide from this compound and a primary or secondary amine.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation A This compound B SOCl₂ (excess) A->B C Reflux, 2h B->C D Acyl Chloride Intermediate (use in situ or after evaporation) C->D G Stir at 0 °C to RT D->G E Alcohol (R-OH) E->G F Pyridine or TEA F->G H Ester Product G->H G start This compound amide Amide Intermediate start->amide Amide Coupling (e.g., HATU, DIPEA, Ar-NH₂) final Kinase Inhibitor Scaffold amide->final Further Functionalization (e.g., Suzuki Coupling on an aryl halide)

References

Application Note: A Validated HILIC-UV Method for the Quantification of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-(Methylamino)isonicotinic Acid. Due to the high polarity and zwitterionic nature of this analyte, conventional reversed-phase (RP) chromatography yields poor retention and peak shape. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed and validated. The method utilizes an amide-based stationary phase with a simple isocratic mobile phase of acetonitrile and an ammonium formate buffer, offering excellent retention, peak symmetry, and sensitivity. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and is suitable for quality control, stability testing, and research applications in the pharmaceutical industry.

Introduction: The Challenge of Polar Analytes

This compound is a pyridinecarboxylic acid derivative that presents a significant analytical challenge due to its high polarity. Molecules of this nature are poorly retained on traditional nonpolar stationary phases (like C18) used in reversed-phase HPLC, often eluting in or near the solvent front.[1][2] While techniques like ion-pairing chromatography can enhance retention, they often suffer from long equilibration times, poor reproducibility, and incompatibility with mass spectrometry (MS).[3]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar and hydrophilic compounds.[4] HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5][6] The separation mechanism primarily relies on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[6][7] More polar analytes partition more readily into this water layer, resulting in stronger retention. This approach not only provides robust retention for polar compounds but also offers the advantage of using volatile mobile phase buffers, making it highly compatible with MS detection.[5][7]

This work details the development and validation of a HILIC method that provides a reliable and efficient solution for the quantitative determination of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Data Acquisition: Empower™ 3 or OpenLab CDS software.

  • Analytical Column: Waters XBridge BEH Amide XP Column (150 mm x 4.6 mm, 2.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade, ≥99.9%)

    • Ammonium Formate (LC-MS grade, ≥99.0%)

    • Formic Acid (LC-MS grade, ~99%)

    • Deionized Water (18.2 MΩ·cm)

    • This compound reference standard (>98% purity).

Chromatographic Conditions

All chromatographic parameters were optimized to achieve a balance of resolution, peak shape, and analysis time. The final conditions are summarized in Table 1.

Parameter Condition
Column Waters XBridge BEH Amide XP (150 mm x 4.6 mm, 2.5 µm)
Mobile Phase 90:10 (v/v) Acetonitrile : 20 mM Ammonium Formate Buffer, pH 3.5
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 268 nm
Run Time 10 minutes
Table 1: Optimized HPLC Method Parameters.
Preparation of Solutions
  • Mobile Phase (20 mM Ammonium Formate, pH 3.5): Dissolve 1.26 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.5 with formic acid. This constitutes the aqueous component (10%) of the mobile phase. The final mobile phase is prepared by mixing 900 mL of acetonitrile with 100 mL of this buffer.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the sample diluent to construct the calibration curve (e.g., 1-100 µg/mL).

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[8][9] The validation protocol included system suitability, specificity, linearity, accuracy, precision, and robustness.

System Suitability

System suitability testing ensures the chromatographic system is performing adequately. Six replicate injections of a 50 µg/mL standard were performed. The acceptance criteria are outlined in Table 2.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Table 2: System Suitability Requirements.
Specificity

Specificity was evaluated by analyzing a blank (diluent) and a sample of this compound spiked with known related substances and potential impurities. The method should demonstrate baseline resolution between the main analyte peak and any other components.

Linearity and Range

Linearity was assessed by analyzing seven concentration levels ranging from 1 to 150 µg/mL (1, 5, 10, 25, 50, 100, 150 µg/mL). The calibration curve was generated by plotting peak area against concentration, and the correlation coefficient (r²) was calculated. An r² value > 0.999 is considered acceptable.

Accuracy and Precision

Accuracy was determined by spike recovery at three concentration levels (low, medium, high; e.g., 10, 50, 100 µg/mL). Precision was evaluated for repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate preparations at 100% of the target concentration (50 µg/mL).

Validation Parameter Concentration Level Acceptance Criteria
Accuracy 80%, 100%, 120%98.0% - 102.0% Recovery
Precision (%RSD) 100%≤ 2.0%
Table 3: Acceptance Criteria for Accuracy and Precision.

Results and Discussion

Method Development Rationale

The zwitterionic character of this compound, with its acidic carboxyl group (pKa ≈ 4-5) and basic methylamino group (pKa ≈ 9-10), makes its retention highly dependent on pH. A HILIC approach was selected as the most promising strategy.

  • Column Selection: An amide-phase column was chosen over a bare silica column. Amide phases are generally less acidic due to the shielding of surface silanols, which often results in better peak shapes for basic and zwitterionic compounds.

  • Mobile Phase Optimization: A high percentage of acetonitrile (>80%) is necessary to promote HILIC partitioning. The aqueous portion contains an ammonium formate buffer, which is volatile and provides good buffering capacity. A pH of 3.5 was selected to ensure the secondary amine is fully protonated (positive charge) while the carboxylic acid is largely in its neutral, protonated form. This charge state enhances the hydrophilic character of the molecule, promoting strong interaction with the polar stationary phase and leading to excellent retention and peak symmetry.

A representative chromatogram is shown in Figure 1, demonstrating a sharp, symmetrical peak with good retention.

Figure 1: Representative chromatogram of this compound (50 µg/mL) under the optimized HILIC conditions. Retention Time ≈ 5.8 min.

Validation Results Summary

The method successfully met all pre-defined validation criteria. The system suitability tests passed with a tailing factor of 1.1, over 5000 theoretical plates, and %RSD values well below 1%. The method proved to be specific, linear over the specified range (r² = 0.9998), accurate (recoveries between 99.1% and 101.2%), and precise (%RSD < 1.5% for all tests). These results confirm the method is reliable and suitable for its intended purpose.

Visualized Protocols and Workflows

HILIC Separation Mechanism

The diagram below illustrates the fundamental principle of HILIC, where the polar analyte partitions into the water layer on the stationary phase surface.

HILIC_Mechanism cluster_column Stationary Phase Particle cluster_surface sp Polar Stationary Phase (e.g., Amide Ligands) water Immobilized Water-Enriched Layer analyte Polar Analyte (3-MA-INA) analyte->water Partitioning (Retention) mp High Organic Content (e.g., Acetonitrile)

Caption: Conceptual diagram of the HILIC retention mechanism.

Analytical Workflow

The following flowchart outlines the complete process from sample preparation to final data reporting.

HPLC_Workflow prep 1. Sample & Standard Preparation hplc 2. HPLC System Setup & Equilibration prep->hplc sst 3. System Suitability Test (SST) hplc->sst seq 4. Sequence Run (Blanks, Stds, Samples) sst->seq If SST Passes proc 5. Data Processing (Integration & Calibration) seq->proc report 6. Final Report Generation proc->report

Caption: Step-by-step analytical workflow for sample analysis.

Standard Operating Protocol

  • System Preparation:

    • Prepare the mobile phase as described in Section 2.3.

    • Install the specified HILIC column in the column compartment.

    • Purge the pump lines with the mobile phase.

    • Equilibrate the entire system by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Ensure the column temperature is stable at 35 °C.

  • System Suitability:

    • Inject the 50 µg/mL working standard solution six times.

    • Verify that the results meet the acceptance criteria outlined in Table 2. Do not proceed if the system fails this test.

  • Analysis Sequence:

    • Inject the sample diluent as a blank to ensure no carryover or contamination.

    • Inject the standard solutions at various concentrations to generate the calibration curve.

    • Inject the unknown sample solutions. It is recommended to bracket sample injections with standard checks to monitor system stability.

  • Data Processing:

    • Integrate the peak for this compound in all chromatograms.

    • Generate a linear regression calibration curve from the standard injections.

    • Calculate the concentration of the analyte in the unknown samples using the calibration curve.

Conclusion

The HILIC-UV method presented in this application note is a highly effective solution for the quantitative analysis of the polar compound this compound. The method is specific, linear, accurate, and precise, demonstrating its suitability for routine use in a quality control environment. By leveraging the principles of hydrophilic interaction chromatography, this protocol overcomes the common challenges associated with retaining polar analytes in HPLC, providing a robust and reliable analytical tool for researchers and drug development professionals.

References

Application Notes and Protocols for 3-(Methylamino)isonicotinic Acid as a Ligand in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-(Methylamino)isonicotinic Acid in Coordination Chemistry

This compound stands as a promising, yet underexplored, ligand in the vast landscape of coordination chemistry. As a derivative of isonicotinic acid, it possesses the characteristic pyridine ring and a carboxylic acid group, which are well-known to form stable complexes with a wide array of metal ions.[1][2] The introduction of a methylamino group at the 3-position introduces an additional potential coordination site and modifies the electronic properties of the pyridine ring, potentially leading to novel complex geometries, stabilities, and reactivities. These unique structural features suggest that metal complexes of this compound could find applications in diverse fields such as catalysis, materials science, and the development of new therapeutic agents.[3]

This comprehensive guide provides detailed protocols for the synthesis of this compound, its subsequent use in the formation of metal complexes, and the essential characterization techniques required to validate these novel compounds. The methodologies presented herein are grounded in established principles of synthetic and coordination chemistry, drawing parallels from the extensive literature on related pyridine-based ligands.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-aminoisonicotinic acid. The initial step involves the protection of the carboxylic acid, followed by the methylation of the amino group, and subsequent deprotection. A more direct approach, presented here, involves the direct methylation of 3-aminoisonicotinic acid.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3-aminoisonicotinic acid.

Materials:

  • 3-Aminoisonicotinic acid

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-aminoisonicotinic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with stirring.

  • Methylation: Cool the solution to 0-5 °C in an ice bath. Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 4-5 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Purification: Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis of this compound 3-Aminoisonicotinic Acid 3-Aminoisonicotinic Acid Dissolution\n(NaOH, H2O) Dissolution (NaOH, H2O) 3-Aminoisonicotinic Acid->Dissolution\n(NaOH, H2O) Methylation\n(Dimethyl Sulfate, 0-5 °C) Methylation (Dimethyl Sulfate, 0-5 °C) Dissolution\n(NaOH, H2O)->Methylation\n(Dimethyl Sulfate, 0-5 °C) Reaction\n(RT, 12-18h) Reaction (RT, 12-18h) Methylation\n(Dimethyl Sulfate, 0-5 °C)->Reaction\n(RT, 12-18h) Acidification\n(HCl) Acidification (HCl) Reaction\n(RT, 12-18h)->Acidification\n(HCl) Isolation\n(Filtration) Isolation (Filtration) Acidification\n(HCl)->Isolation\n(Filtration) Purification\n(Recrystallization) Purification (Recrystallization) Isolation\n(Filtration)->Purification\n(Recrystallization) This compound This compound Purification\n(Recrystallization)->this compound

Caption: Synthetic pathway for this compound.

Part 2: Synthesis of Metal Complexes

The synthesized this compound can be used to form complexes with a variety of transition metals. The following is a general protocol that can be adapted for different metal salts.

Protocol 2: General Synthesis of Metal Complexes with this compound

Objective: To synthesize a metal complex of this compound.

Materials:

  • This compound

  • A metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂, Zn(NO₃)₂·6H₂O)

  • Ethanol or other suitable solvent

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in warm ethanol. If the ligand is not readily soluble, a small amount of triethylamine can be added to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution. A precipitate may form immediately.

  • Reflux: Reflux the resulting mixture for 2-4 hours to ensure complete reaction.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Washing and Drying: Wash the isolated complex with cold ethanol and then diethyl ether. Dry the complex in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow for Metal Complex Synthesis cluster_synthesis Synthesis cluster_purification Purification & Characterization Ligand Solution Ligand Solution Metal Salt Solution Metal Salt Solution Ligand Solution->Metal Salt Solution Mix Complexation & Reflux Complexation & Reflux Metal Salt Solution->Complexation & Reflux Isolation Isolation Complexation & Reflux->Isolation Washing & Drying Washing & Drying Isolation->Washing & Drying Characterization Characterization Washing & Drying->Characterization FT-IR FT-IR Characterization->FT-IR NMR NMR Characterization->NMR UV-Vis UV-Vis Characterization->UV-Vis X-ray Diffraction X-ray Diffraction Characterization->X-ray Diffraction

Caption: Workflow for synthesis and characterization of metal complexes.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is crucial to confirm the successful synthesis of the ligand and its metal complexes.

Spectroscopic Characterization
TechniqueLigand (Expected Features)Metal Complex (Expected Changes)
FT-IR Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹), C=N and C=C stretches of pyridine ring (~1600-1400 cm⁻¹)Disappearance or shift of O-H stretch, shift of C=O stretch to lower wavenumbers indicating coordination, potential shift in N-H and pyridine ring vibrations.
¹H NMR Aromatic protons of the pyridine ring, methyl protons, and N-H proton.Broadening or shifting of ligand proton signals upon coordination to a paramagnetic metal. For diamagnetic metals, shifts in aromatic and methyl proton signals are expected.
¹³C NMR Aromatic carbons, methyl carbon, and carboxyl carbon.Shifts in the positions of the carbon signals, particularly the carboxyl carbon and the carbons of the pyridine ring adjacent to the nitrogen and amino group.
UV-Vis Absorption bands in the UV region corresponding to π-π* transitions of the pyridine ring.Appearance of new absorption bands in the visible region for transition metal complexes, corresponding to d-d transitions or charge transfer bands.[1][2]
Structural and Compositional Analysis
  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand and the metal complexes.

  • Elemental Analysis (CHN): Determines the empirical formula of the ligand and its complexes, providing evidence for the metal-to-ligand ratio.

  • Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the metal complexes, revealing bond lengths, bond angles, and the coordination geometry around the metal center.

Caption: Potential coordination modes of the ligand to a metal center.

Potential Applications

The metal complexes of this compound are expected to exhibit interesting properties with potential applications in:

  • Catalysis: The modified electronic environment of the metal center could lead to enhanced catalytic activity in various organic transformations.[3]

  • Materials Science: The ability to form coordination polymers or metal-organic frameworks (MOFs) could be explored for applications in gas storage or separation.

  • Bioinorganic Chemistry: The structural similarity to biologically relevant molecules suggests potential for these complexes to be investigated for their antimicrobial or enzymatic inhibitory activities.[1]

References

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isonicotinic Acid Derivative

Isonicotinic acid and its derivatives represent a versatile class of pharmacophores known for a wide range of biological activities, including anti-inflammatory, anti-tuberculosis, and antiviral properties.[1][2][3] Several marketed drugs, such as the anti-tuberculosis agent Isoniazid and the anti-inflammatory Dexamethasone isonicotinate, are built upon this core structure.[4] 3-(Methylamino)isonicotinic Acid is a novel analogue whose therapeutic potential is yet to be defined. The following application note provides a comprehensive, phased experimental framework for researchers to systematically evaluate its efficacy, from initial in vitro characterization to in vivo proof-of-concept.

This guide is designed to be a dynamic, decision-based workflow. The results from each stage inform the design and direction of subsequent experiments, ensuring a logical, resource-efficient, and scientifically rigorous investigation into the compound's mechanism of action and therapeutic utility.

Experimental Workflow: A Multi-Stage Strategy for Efficacy Evaluation

The journey from a novel chemical entity to a validated lead compound requires a structured progression of experiments. This workflow is designed to first establish a foundational biological profile, then to identify a specific molecular target, and finally to confirm efficacy in a relevant physiological context.

G cluster_0 Stage 1: In Vitro Foundation cluster_1 Stage 2: Target & MOA cluster_2 Stage 3: In Vivo Readiness cluster_3 Stage 4: In Vivo Efficacy A Cytotoxicity Assessment (MTT/LDH Assay) B Phenotypic Screening (e.g., Anti-Inflammatory Assay) A->B Determine Non-Toxic Dose Range C Target Identification (e.g., Enzyme Inhibition Assay) B->C Based on Phenotypic Hit D Cellular Pathway Analysis (e.g., Cytokine Profiling) C->D Confirm Cellular Target Engagement E Pharmacokinetic (PK) Studies (Mouse/Rat) D->E Establish In Vitro Potency F Select Disease Model (e.g., Inflammation, Metabolic) E->F Inform Dosing Regimen G Conduct Efficacy Study (Dose-Response) F->G H Lead Optimization G->H Validate Mechanism of Action

Caption: Phased experimental workflow for efficacy testing.

Stage 1: Foundational In Vitro Evaluation

The initial stage aims to determine the compound's basic cellular effects: its toxicity and its ability to modulate a biological response in a cell-based model. This provides the groundwork for all subsequent, more targeted assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)

Purpose: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing the appropriate concentrations for subsequent efficacy assays.[5]

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO at the highest concentration used) and a blank (medium only).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell viability).

Protocol 2: Anti-Inflammatory Screening in LPS-Stimulated Macrophages

Purpose: To assess the potential anti-inflammatory activity of the compound by measuring its effect on the production of inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).[6][7]

Principle: LPS, a component of gram-negative bacteria, potently stimulates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6.[7] This assay measures the ability of the test compound to inhibit this response.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete RPMI 1640 medium

  • LPS from E. coli (e.g., 0111:B4)

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 200,000 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 0.1-1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in compound-treated wells to the LPS-only control to determine the percent inhibition.

Stage 2: Target Identification and Mechanism of Action

If the compound demonstrates consistent anti-inflammatory activity, the next logical step is to identify its molecular target. Many anti-inflammatory drugs work by inhibiting enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[4]

Protocol 3: In Vitro Enzyme Inhibition Assay (Example: COX-2)

Purpose: To determine if this compound directly inhibits the activity of a specific enzyme and to quantify its potency (IC₅₀).[9][10]

Principle: This assay measures the enzymatic conversion of a substrate to a detectable product in the presence and absence of the inhibitor. For COX-2, a chromogenic substrate can be used where the product release is monitored spectrophotometrically.

Materials:

  • Recombinant human COX-2 enzyme

  • COX-2 assay buffer

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound

  • 96-well plate and microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add assay buffer, the COX-2 enzyme, and varying concentrations of the test compound. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature (e.g., 37°C).[11]

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the chromogenic substrate (TMPD).

  • Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) kinetically for 5-10 minutes.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[10]

Table 1: Hypothetical In Vitro Potency Data

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundCOX-2Enzyme Inhibition2.5
This compoundTNF-α ReleaseCell-Based5.8
Celecoxib (Control)COX-2Enzyme Inhibition0.1

Stage 3: Preliminary Pharmacokinetics (PK)

Before proceeding to in vivo efficacy models, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted.[12][13] A preliminary PK study helps establish a rational dosing schedule for subsequent animal studies.[14]

Protocol 4: Mouse Pharmacokinetic Study

Purpose: To determine key PK parameters of this compound in mice following intravenous (IV) and oral (PO) administration.

Procedure:

  • Animal Dosing: Use two groups of mice (e.g., C57BL/6, n=3-4 per time point). Administer the compound via IV bolus (e.g., 1 mg/kg) to one group and oral gavage (e.g., 10 mg/kg) to the other.[12]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[15]

  • Plasma Preparation: Process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.[16]

Table 2: Hypothetical Pharmacokinetic Parameters in Mice

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cₘₐₓ (ng/mL)1200850
Tₘₐₓ (h)0.080.5
AUC₀₋inf (ng*h/mL)9504200
T₁/₂ (h)1.82.1
Oral Bioavailability (%)-44%

Stage 4: In Vivo Efficacy Modeling

Based on the in vitro data suggesting anti-inflammatory activity, a relevant in vivo model can be selected. The carrageenan-induced paw edema model is a classic, robust assay for acute inflammation.[17][18] Alternatively, if initial screens suggested effects on metabolic pathways, a diet-induced obesity model would be more appropriate.[19][20]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Purpose: To evaluate the acute anti-inflammatory efficacy of this compound in vivo.

Principle: Subplantar injection of carrageenan induces a reproducible inflammatory response characterized by paw swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.[21][22]

Procedure:

  • Animal Grouping: Acclimatize male Wistar rats and divide them into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound (e.g., 10, 30, 100 mg/kg).[18]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally 1 hour before inducing inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[23]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[17]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percent increase in paw volume for each animal at each time point compared to its baseline. Determine the percent inhibition of edema for each treatment group relative to the vehicle control.

Table 3: Sample In Vivo Efficacy Data (Paw Edema)

Treatment GroupDose (mg/kg)Max. Edema Inhibition (%) at 3h
Vehicle Control-0%
Indomethacin1055%
This compound1025%
This compound3048%
This compound10065%
Protocol 6: Diet-Induced Obesity (DIO) and Insulin Resistance Model

Purpose: To evaluate the efficacy of the compound in a chronic model of metabolic disease.

Procedure:

  • Model Induction: Feed C57BL/6J mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group receives a standard chow diet.[24][25]

  • Treatment: Once the DIO phenotype is established, randomize HFD-fed mice into treatment groups: Vehicle control, Positive control (e.g., Rosiglitazone), and Test compound at various doses. Administer treatment daily (e.g., via oral gavage) for 4-6 weeks.

  • Monitoring: Measure body weight and food intake weekly.

  • Metabolic Testing:

    • Glucose Tolerance Test (GTT): At the end of the study, fast mice overnight and administer an oral glucose bolus. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform an ITT a few days prior to the GTT. Administer an intraperitoneal insulin injection and measure blood glucose at 0, 15, 30, 45, and 60 minutes.[20]

  • Terminal Analysis: Collect blood for analysis of plasma insulin, lipids, and inflammatory markers. Harvest tissues like liver and adipose for histological analysis.

Stage 5: Mechanistic Elucidation and Pathway Analysis

The culmination of this research is a cohesive model of the compound's mechanism of action, supported by data from all previous stages. For example, if the compound inhibited COX-2 in vitro and reduced inflammation in vivo, the hypothesized pathway would involve the suppression of prostaglandin synthesis.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB COX2 COX-2 Gene Expression NFkB->COX2 COX2_Enzyme COX-2 Enzyme COX2->COX2_Enzyme Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins Arachidonic Arachidonic Acid Arachidonic->COX2_Enzyme Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Compound 3-(Methylamino) isonicotinic Acid Compound->COX2_Enzyme Inhibition

Caption: Hypothetical mechanism of action via COX-2 inhibition.

Conclusion

This application note outlines a systematic, hypothesis-driven framework for evaluating the efficacy of a novel compound, this compound. By progressing through phased in vitro and in vivo assessments, researchers can efficiently characterize its biological activity, identify its molecular target, and establish preclinical proof-of-concept. This structured approach not only maximizes the potential for discovery but also ensures that experimental choices are informed by robust, validated data at every step.

References

Application Note: High-Purity Isolation of 3-(Methylamino)isonicotinic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methylamino)isonicotinic acid is a key heterocyclic building block in contemporary drug discovery, finding application as an intermediate in the synthesis of a range of pharmacologically active agents. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the purification of crude this compound, offering robust protocols for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen purification strategies, focusing on the removal of common process-related impurities.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. A common synthetic route to this compound involves the methylation of 3-aminoisonicotinic acid. This process can lead to a variety of impurities that must be addressed.

Plausible Synthetic Route and Key Impurities:

A likely synthesis involves the reaction of 3-aminoisonicotinic acid with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Caption: Plausible synthetic route and resulting impurities.

Based on this, the primary impurities to target during purification are:

  • Unreacted Starting Material: 3-Aminoisonicotinic acid.

  • Over-methylated By-product: 3-(Dimethylamino)isonicotinic acid.

  • Residual Reagents: Inorganic salts from the base and residual methylating agent.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the high purity required for pharmaceutical applications. The amphoteric nature of this compound, possessing both a basic methylamino group and an acidic carboxylic acid group, allows for a versatile purification strategy centered around acid-base extraction, followed by a final polishing step of recrystallization. For challenging separations, column chromatography offers a high-resolution alternative.

Protocol 1: Acid-Base Extraction for Bulk Purity Enhancement

This technique leverages the differing pKa values of the target compound and its primary impurities to selectively partition them between aqueous and organic phases.[1][2][3][4]

Principle: this compound, along with its amino and dimethylamino analogs, will be soluble in an acidic aqueous solution due to the protonation of the pyridine nitrogen and the amino groups. Neutral organic impurities will remain in the organic phase. By carefully adjusting the pH, we can selectively precipitate our target compound.

Caption: Workflow for Acid-Base Extraction Purification.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble, such as ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. Repeat the extraction two to three times to ensure all basic components are transferred to the aqueous phase. Combine the aqueous extracts.

  • Backwash: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any entrained neutral impurities.

  • Neutralization and Precipitation: Cool the aqueous extract in an ice bath and slowly add 1M sodium hydroxide solution with vigorous stirring. Monitor the pH closely. The this compound will precipitate at its isoelectric point. The exact pH for precipitation should be determined empirically but is expected to be in the weakly acidic to neutral range.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified product under vacuum at a temperature below its decomposition point.

Protocol 2: Recrystallization for High-Purity Polishing

Recrystallization is a powerful technique for removing small amounts of impurities and obtaining a crystalline product with high purity.[5][6][7] The key is to select a solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[6][7]

Solvent Selection:

Based on data for related aminopyridine carboxylic acids, a good starting point for solvent screening would be polar protic solvents.[1]

Solvent SystemRationale
Ethanol/Water This compound is likely to be soluble in hot ethanol and less soluble in cold water. A mixture can be fine-tuned to achieve optimal recovery and purity.
Methanol Methanol is a highly polar solvent that can be effective for recrystallizing polar compounds.
Isopropanol Offers a different polarity and boiling point compared to ethanol and methanol, which may provide better selectivity for certain impurities.
Acetone/Water Similar to the ethanol/water system, this provides a tunable polarity for recrystallization.

Detailed Step-by-Step Protocol (Example with Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, add the crude or partially purified this compound and a minimal amount of hot ethanol to achieve complete dissolution. A boiling water bath is a safe heating method.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash the filter cake with a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Column Chromatography for High-Resolution Separation

For instances where acid-base extraction and recrystallization are insufficient to separate closely related impurities, such as the over-methylated by-product, column chromatography provides a high-resolution purification method.[8][9]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the mobile phase, the components of the mixture will elute from the column at different times, allowing for their separation.

Caption: Workflow for Column Chromatography Purification.

Detailed Step-by-Step Protocol:

  • Stationary Phase and Eluent Selection: For a polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) should be chosen based on Thin Layer Chromatography (TLC) analysis to achieve good separation between the desired product and impurities. A typical eluent system would be a mixture of a non-polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol. A small amount of acetic or formic acid can be added to the eluent to reduce tailing of the acidic compound on the silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Conclusion

The purification of crude this compound is a critical step in the synthesis of many pharmaceutical compounds. By employing a systematic approach that combines acid-base extraction for bulk purification and recrystallization for final polishing, researchers can consistently obtain this key intermediate with the high degree of purity required for drug development. For more challenging separations, column chromatography offers a powerful alternative. The protocols outlined in this application note provide a solid foundation for developing a robust and scalable purification process.

References

Application Note: Strategies for the Functionalization of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of methodologies for the selective functionalization of the carboxylic acid group of 3-(Methylamino)isonicotinic Acid. This molecule presents a common challenge in medicinal chemistry: how to modify a carboxylic acid in the presence of a reactive secondary amine on an electron-deficient pyridine ring. We present two primary strategic workflows: direct functionalization and a more robust protection-based strategy. This document outlines the rationale behind each approach, provides detailed, step-by-step protocols for key transformations including N-protection, amide bond formation, and esterification, and offers insights into troubleshooting and reaction optimization.

Introduction: The Synthetic Challenge

This compound is a valuable scaffold in medicinal chemistry, combining a pyridine core, a carboxylic acid handle for derivatization, and a secondary amine substituent that can influence solubility and target engagement. Isonicotinic acid and its derivatives are key components in various pharmaceuticals, including the antitubercular drug isoniazid.[1][2][3] The primary challenge in derivatizing this molecule lies in the chemoselective functionalization of the carboxylic acid without inducing unwanted side reactions at the nucleophilic methylamino group. Direct activation of the carboxylic acid could lead to intermolecular self-condensation, forming amide dimers or oligomers, thus complicating purification and reducing the yield of the desired product.

This application note will dissect the reactivity of the molecule and provide clear, actionable strategies to achieve selective C-functionalization at the carboxylic acid position.

Reactivity and Strategic Planning

The synthetic strategy hinges on the relative reactivity of the carboxylic acid and the methylamino group. The secondary amine is nucleophilic and can readily react with activated carboxylic acid species. Therefore, a careful selection of reaction conditions and, if necessary, the implementation of a protecting group strategy are paramount for success.[4][5]

Strategic Decision Framework

The choice between direct functionalization and a protection-based strategy depends on the desired product and the nature of the coupling partners.

G start Start: Functionalize This compound strategy_q What is the desired functional group? start->strategy_q ester Ester Formation strategy_q->ester Ester amide Amide Bond Formation strategy_q->amide Amide ester_method Use Direct Fischer Esterification (Acid-catalyzed) ester->ester_method protect_amine Protect Methylamino Group (e.g., with Boc-anhydride) amide->protect_amine activate_cooh Activate Carboxylic Acid (e.g., with HATU, EDC) protect_amine->activate_cooh couple_amine Couple with desired amine activate_cooh->couple_amine deprotect Deprotect N-Boc group (e.g., with TFA or HCl) couple_amine->deprotect final_amide Final Amide Product deprotect->final_amide

Caption: Decision workflow for functionalizing this compound.

  • Strategy A: Direct Esterification. For the synthesis of simple alkyl esters (e.g., methyl or ethyl esters), a direct Fischer esterification is the most straightforward approach. Under strongly acidic conditions (e.g., H₂SO₄ or SOCl₂ in alcohol), the methylamino group is protonated, rendering it non-nucleophilic and effectively "protecting" it in situ.[6]

  • Strategy B: Protection-Functionalization-Deprotection. For amide bond formation or the synthesis of more complex esters, a protection strategy is highly recommended.[4] This involves temporarily masking the methylamino group with a protecting group, such as the tert-butyloxycarbonyl (Boc) group, which is stable to the conditions required for carboxylic acid activation but can be cleanly removed later.[7][8][9]

Core Protocols and Methodologies

Protocol 1: N-Boc Protection of this compound

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the methylamino group due to its ease of installation and its stability under the basic or neutral conditions used for amide coupling.[10][11][12] It is later readily cleaved under acidic conditions.[7][8][13]

Workflow:

G sub 3-(Methylamino)isonicotinic Acid reagents +(Boc)₂O, Base (e.g., NaOH) Solvent (e.g., THF/H₂O) sub->reagents product N-Boc-3-(Methylamino) -isonicotinic Acid reagents->product

Caption: General workflow for N-Boc protection.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

  • Basification: Add sodium hydroxide (NaOH, 1.1 eq) to the solution and stir until the starting material is fully dissolved, forming the sodium carboxylate.

  • Boc-Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 using a cold, dilute acid (e.g., 1M HCl or citric acid solution). The N-Boc protected product should precipitate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The product can be purified by flash column chromatography on silica gel or by recrystallization if a solid.

Protocol 2: Amide Coupling of N-Boc Protected Intermediate

With the amine protected, the carboxylic acid can be safely activated and coupled with a desired amine nucleophile. HATU is a highly efficient coupling reagent known for fast reaction times and suppression of side reactions like epimerization.[14][15][16] EDC in combination with HOBt is another widely used, cost-effective alternative.[17][18][19][20]

Comparison of Common Coupling Reagents:

Reagent SystemAdvantagesDisadvantagesTypical Conditions
HATU / DIPEA High efficiency, fast rates, low racemization.[14][15]Higher cost, potential for guanidinylation side reaction.[14]Anhydrous DMF or DCM, Room Temp.[15]
EDC / HOBt Cost-effective, water-soluble byproducts.[19][21]Slower than HATU, higher risk of racemization.[19]Anhydrous DMF or DCM, 0 °C to Room Temp.
SOCl₂ Highly reactive, inexpensive.Harsh conditions, not suitable for sensitive substrates.[22]Reflux in SOCl₂, neat or with DCM.

Step-by-Step Procedure (using HATU):

  • Pre-activation: To a stirred solution of N-Boc-3-(Methylamino)isonicotinic Acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[14]

  • HATU Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1.1 eq) to the mixture.[14]

  • Activation: Stir the mixture at room temperature for 5-15 minutes to allow for the formation of the reactive OAt-active ester intermediate.[14][15]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).[14]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash sequentially with a weak acid (e.g., saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Esterification of N-Boc Protected Intermediate

For more complex or acid-sensitive alcohols where Fischer esterification is not viable, coupling of the N-Boc protected acid is the preferred method. This can be achieved using standard carbodiimide coupling conditions.

Step-by-Step Procedure (using EDC):

  • Dissolution: Dissolve N-Boc-3-(Methylamino)isonicotinic Acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous DCM.

  • Coupling Reagent: Cool the solution to 0 °C and add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction with DCM.

    • Wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: N-Boc Deprotection

The final step in the protection-based strategy is the removal of the Boc group to reveal the free methylamino functionality. This is typically achieved under acidic conditions.[8][9]

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc protected final product in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.[8][10]

    • A saturated solution of hydrogen chloride (HCl) in dioxane or methanol.[9]

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The reaction often produces isobutylene and CO₂, so bubbling may be observed.[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • If a salt (e.g., hydrochloride or trifluoroacetate) is desired, the crude solid can be triturated with a non-polar solvent like diethyl ether and collected by filtration.

    • To obtain the free base, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., NaHCO₃ or NH₄OH), and extract with an organic solvent. Dry and concentrate to yield the final product.

Troubleshooting and Mechanistic Insights

  • Incomplete N-Boc Protection: If protection is sluggish, ensure the base is sufficient to deprotonate the carboxylic acid fully. Using DMAP as a catalyst can sometimes accelerate the reaction.

  • Low Amide Coupling Yield: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester intermediate. Pre-activation of the carboxylic acid with HATU before adding the amine is crucial to prevent the formation of guanidinium byproducts.[14]

  • Side Reactions during Deprotection: The t-butyl cation generated during Boc deprotection is electrophilic and can alkylate sensitive functional groups.[13] If this is a concern, scavengers like anisole or thioanisole can be added to the reaction mixture.[9]

Conclusion

The successful functionalization of the carboxylic acid group of this compound is readily achievable through careful strategic planning. For simple esters, direct acid-catalyzed esterification is efficient. For the synthesis of amides and more complex derivatives, a robust protection-functionalization-deprotection workflow utilizing an N-Boc protecting group provides a reliable and high-yielding route. The protocols outlined in this note serve as a validated starting point for researchers to derivatize this versatile chemical scaffold for applications in drug discovery and development.

References

Application Notes & Protocols: A Framework for In Vitro Assay Development for 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the in vitro characterization of novel small molecules, using 3-(Methylamino)isonicotinic Acid (3-MAIA) as a representative compound with an uncharacterized biological profile. The following sections detail a strategic, multi-pronged approach encompassing biochemical and cell-based assay development, from initial target-agnostic screening to specific target validation and mechanism of action studies. The protocols are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to systematically elucidate the biological function of new chemical entities.

Introduction: The Challenge of Novel Compound Characterization

In early-stage drug discovery, researchers are often faced with novel chemical entities (NCEs) that possess desirable chemical properties but unknown biological targets and mechanisms of action (MOA).[1][2] this compound (3-MAIA) represents such a compound. Its structure, featuring a substituted pyridine ring, is suggestive of potential interactions with a range of biological targets, but without empirical data, its therapeutic potential remains speculative.

This guide abandons a one-size-fits-all template. Instead, it presents a logical, discovery-oriented workflow designed to systematically unravel the biological activity of 3-MAIA. We will proceed from broad, phenotypic, and target-agnostic approaches to specific, mechanistic, and target-based assays. The causality behind each experimental choice is explained to empower the researcher not just to follow steps, but to make informed decisions throughout the discovery pipeline.[3][4]

Section 1: The Integrated Strategy for Target Discovery and Validation

The core challenge is to efficiently identify the molecular target(s) of 3-MAIA and understand its effect on cellular systems. A parallel approach, integrating biochemical and cell-based screening, is the most effective strategy.[5][6] Biochemical assays offer direct measurement of a compound's interaction with a purified target (e.g., an enzyme or receptor), while cell-based assays provide a more physiologically relevant context, assessing the compound's effect on complex cellular pathways.[7][8]

Our strategy is to first determine the compound's general cellular impact (cytotoxicity) and then launch parallel screening funnels to narrow the field of potential targets and affected pathways.

cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Parallel Screening Funnels cluster_2 Phase 3: Hit-to-Lead Activities A 3-MAIA (Novel Compound) B Cell Viability & Cytotoxicity Profiling A->B C Biochemical Funnel (Target-Based) B->C If Not Broadly Cytotoxic D Cell-Based Funnel (Phenotypic) B->D If Not Broadly Cytotoxic E Target Identification & Validation C->E D->E F Mechanism of Action (MOA) Studies E->F G Lead Optimization F->G

Figure 1: High-level strategic workflow for characterizing a novel compound.

Section 2: Foundational Assays - Assessing Cellular Viability

Before investing in complex screening campaigns, it is critical to determine the concentration range at which 3-MAIA exhibits general cytotoxic effects. This context is essential for interpreting all subsequent cell-based assay data.[7]

Protocol 2.1: ATP-Based Cell Viability Assay

Principle: This protocol measures intracellular ATP levels as an indicator of metabolically active, viable cells. A decrease in ATP is a hallmark of cytotoxicity. The assay uses a luciferase enzyme that, in the presence of ATP and its substrate luciferin, produces a luminescent signal proportional to the ATP concentration.

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) in a white, opaque 384-well plate at a density of 5,000 cells/well in 40 µL of complete growth medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-MAIA in DMSO, starting from a 10 mM stock. Then, perform a 1:200 intermediate dilution in culture medium.

  • Compound Treatment: Add 10 µL of the diluted compound to the cell plate, achieving a final concentration range from 100 µM down to ~5 nM. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Lysis and Detection:

    • Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at 500 RPM to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Section 3: The Biochemical Funnel - Direct Target Interaction Assays

If 3-MAIA is not broadly cytotoxic at reasonable concentrations (e.g., <10 µM), a biochemical screening approach can be used to identify direct protein targets.[9][10] This involves testing the compound against panels of purified enzymes or receptors. Below are protocols for two powerful, high-throughput technologies suitable for this purpose.

Technology Overview: Biochemical Assays
Assay TechnologyPrincipleBest ForProsCons
Fluorescence Polarization (FP) Measures the change in rotational speed of a small fluorescent probe upon binding to a larger protein.Protein-small molecule binding, competitive assays.Homogeneous (no-wash), ratiometric, cost-effective.[11][12]Requires a fluorescent probe; sensitive to light-scattering compounds.
AlphaLISA® Proximity-based assay where binding of molecules on Donor and Acceptor beads generates a luminescent signal.Protein-protein interactions, enzyme activity, biomarker detection.Highly sensitive, no-wash, resistant to matrix effects.[13][14]Can be complex to set up; potential for singlet oxygen quenchers to interfere.
LC-MS Based Assay Directly measures the enzymatic conversion of a substrate to a product via mass spectrometry.Orthogonal hit validation, enzyme kinetics.Label-free, highly specific, provides direct measurement.[15][16]Low throughput, requires specialized equipment.
Protocol 3.1: Fluorescence Polarization (FP) Competition Assay

Principle: This assay is designed to see if 3-MAIA can displace a known fluorescent ligand (probe) from a target protein. A decrease in the FP signal indicates that 3-MAIA is competing with the probe for the binding site.[17][18][19]

cluster_0 Step 1: Baseline Binding cluster_1 Step 2: Competition A Target Protein C Bound Complex (Slow Tumbling -> High FP Signal) A->C B Fluorescent Probe B->C D 3-MAIA (Test Compound) E Target Protein D->E Binds F Fluorescent Probe (Displaced) G Free Probe (Fast Tumbling -> Low FP Signal) F->G Released

Figure 2: Workflow of a Fluorescence Polarization (FP) competition assay.

Methodology (Hypothetical Target: Kinase X):

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Kinase X: Prepare a 2X working solution (e.g., 20 nM) in Assay Buffer.

    • Fluorescent Probe: Prepare a 2X working solution (e.g., 10 nM) of a known fluorescently-labeled kinase inhibitor in Assay Buffer.

    • 3-MAIA: Prepare a 4X serial dilution in Assay Buffer with 2% DMSO.

  • Assay Assembly (384-well, black, low-volume plate):

    • Add 5 µL of 4X 3-MAIA dilution or vehicle control.

    • Add 10 µL of 2X Kinase X solution. Mix gently by shaking for 30 seconds.

    • Add 5 µL of 2X Fluorescent Probe solution.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensities. The instrument will calculate the millipolarization (mP) values.

  • Data Analysis: Plot the mP values against the log concentration of 3-MAIA. Fit a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of 3-MAIA required to displace 50% of the fluorescent probe.

Protocol 3.2: AlphaLISA®-Based Enzyme Inhibition Assay

Principle: This protocol describes a method to measure the activity of an enzyme (e.g., a methyltransferase) and assess inhibition by 3-MAIA. The assay detects the enzymatic product using antibody-coated Acceptor beads and a biotinylated substrate captured by Streptavidin-coated Donor beads.[13][20]

Methodology (Hypothetical Target: Methyltransferase Y):

  • Reagent Preparation:

    • Enzyme Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT.

    • Methyltransferase Y: Prepare a 2X solution (e.g., 2 nM) in Reaction Buffer.

    • Substrate Mix: Prepare a 2X solution containing biotinylated histone peptide (e.g., 100 nM) and the methyl donor S-adenosylmethionine (SAM, e.g., 2 µM) in Reaction Buffer.

    • 3-MAIA: Prepare a 4X serial dilution in Reaction Buffer with 2% DMSO.

  • Enzymatic Reaction (384-well plate):

    • Add 5 µL of 4X 3-MAIA or vehicle.

    • Add 5 µL of 2X Methyltransferase Y.

    • Initiate the reaction by adding 10 µL of the 2X Substrate Mix.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Prepare a 1X mix of anti-product antibody-conjugated Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer.

    • Add 10 µL of the bead mix to each well (under subdued light).[14]

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Calculate the IC₅₀ of 3-MAIA from the dose-response curve.

Section 4: The Cell-Based Funnel - Phenotypic and Pathway Screening

Cell-based assays are crucial for understanding a compound's effect in a biological context and can identify hits that are missed in biochemical screens.[21][22][23]

Protocol 4.1: Reporter Gene Assay for Pathway Analysis

Principle: Reporter gene assays measure the activity of a specific signaling pathway.[6] A cell line is engineered to express a reporter protein (e.g., Luciferase) under the control of a promoter that is responsive to a particular transcription factor (e.g., NF-κB, CREB). Modulation of the pathway by 3-MAIA will result in a change in reporter protein expression and thus a change in signal.

Methodology (Hypothetical Pathway: NF-κB):

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter into a 384-well white plate at 10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Add 3-MAIA at various concentrations and incubate for 1 hour.

  • Pathway Stimulation: Add a known pathway activator (e.g., TNFα at 10 ng/mL) to all wells except the negative controls.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Detection: Add a luciferase assay reagent (e.g., ONE-Glo™), incubate for 10 minutes, and read luminescence.

  • Data Analysis: Normalize the signal to the stimulated (TNFα-only) control. A decrease in signal indicates inhibition of the NF-κB pathway. Calculate the IC₅₀. An increase in signal would suggest agonistic activity.

Section 5: Assay Validation and Quality Control

For any screening campaign, robust assay validation is non-negotiable to ensure data quality and minimize false positives or negatives.[4][24]

Key Validation Parameter: The Z'-Factor

The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation. An assay with a Z' > 0.5 is considered excellent for high-throughput screening (HTS).[24]

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between positive and negative controls. Suitable for HTS.
0 to 0.5AcceptableThe assay is usable but may require more replicates or further optimization.
< 0UnacceptableThe signals from positive and negative controls overlap, making the assay unreliable.
Section 6: Troubleshooting Common Assay Problems

Even well-designed assays can encounter issues. A systematic approach to troubleshooting is essential.[25][26][27]

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent pipetting; Edge effects on the plate; Cell clumping.Calibrate pipettes; Avoid using outer wells or fill them with buffer; Ensure a single-cell suspension before plating.[27]
Low Z'-Factor (<0.5) Suboptimal reagent concentrations; Insufficient incubation time; Low signal-to-background ratio.Re-optimize enzyme, substrate, and antibody/bead concentrations; Perform a time-course experiment to find the optimal endpoint; Use a higher-quality detection reagent.
Compound Interference Intrinsic fluorescence/luminescence of 3-MAIA; Light scattering; Quenching of signal.Run a counterscreen with the compound in the absence of the target protein; Use an orthogonal, label-free assay (e.g., LC-MS) for hit confirmation.[28]
Poor Reproducibility Between Runs Reagent degradation; Variation in cell passage number; Inconsistent environmental conditions.Aliquot and store reagents properly; Use cells within a defined passage number range; Standardize all incubation times and temperatures.[29]
Conclusion

The journey to characterize a novel small molecule like this compound is a systematic process of hypothesis generation and testing. It begins with broad cellular assessments and funnels down through parallel biochemical and cell-based screening campaigns to identify specific targets and pathways. By employing robust, validated assays like Fluorescence Polarization and AlphaLISA, and confirming hits with orthogonal methods, researchers can build a comprehensive biological profile for any new chemical entity. This structured, evidence-based approach maximizes the probability of discovering novel biological tools and future therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-(Methylamino)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Methylamino)isonicotinic Acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of molecules. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and versatile method for synthesizing this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the reaction of a 3-haloisonicotinic acid derivative (e.g., 3-chloro- or 3-bromoisonicotinic acid) with methylamine.[1][2] An alternative route is the direct N-methylation of 3-aminoisonicotinic acid using a methylating agent like methyl iodide or dimethyl sulfate.[3] For derivatives where the carboxylic acid is introduced later, reductive amination of a 3-formylpyridine precursor with methylamine followed by oxidation of the pyridine-4-methyl group is also a viable, albeit longer, pathway.[4][5]

Q2: My Buchwald-Hartwig amination is failing or giving very low yields. What are the most common culprits?

A2: Low yields in palladium-catalyzed aminations of pyridine substrates are often due to a few key factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] Additionally, the choice of ligand is critical for stabilizing the catalyst and facilitating the reaction. Using a bulky, electron-rich phosphine ligand is often necessary.[7] Other common issues include impure or wet reagents and solvents, an inappropriate choice of base, or suboptimal reaction temperature.

Q3: I am observing significant side product formation. What are the likely impurities?

A3: In the Buchwald-Hartwig amination, common side products include the hydrodehalogenated starting material (where the halogen is replaced by a hydrogen) and the formation of diarylamines if the starting amine can react twice.[1] If the reaction temperature is too high, decarboxylation of the isonicotinic acid moiety can occur.[8] During N-methylation of 3-aminoisonicotinic acid, over-methylation to form the tertiary amine is a common issue.

Q4: How do I effectively remove the palladium catalyst from my final product?

A4: Removing residual palladium is a critical step, especially for pharmaceutical applications. The most common method is silica gel column chromatography . For less polar compounds, a plug of silica gel may be sufficient. Alternatively, treatment with activated carbon can be effective. Specialized palladium scavengers, such as silica- or polymer-bound thiols, are also commercially available and highly effective.

Troubleshooting Guides

Problem 1: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 3-chloroisonicotinic acid with methylamine is resulting in a low yield of this compound. How can I troubleshoot this?

Answer: A low yield in this reaction is a common challenge that can be addressed by systematically evaluating the reaction components.

Causality and Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate with the palladium center, forming an inactive complex.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands. These ligands create a sterically hindered environment around the palladium, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[7]

  • Inappropriate Base: The choice of base is crucial for both deprotonating the amine and for the overall stability of the reaction components.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you observe substrate decomposition, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested.[9]

  • Suboptimal Solvent and Temperature: The solvent must be anhydrous and capable of dissolving the reagents. The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition.

    • Solution: Anhydrous toluene or 1,4-dioxane are standard solvents for this reaction. Ensure they are thoroughly dried before use. The optimal temperature is typically between 80-110 °C. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for low yield.

Problem 2: Over-methylation in the Synthesis of this compound

Question: I am synthesizing this compound by N-methylation of 3-aminoisonicotinic acid with methyl iodide, but I am getting a significant amount of the tertiary amine side product. How can I improve the selectivity for mono-methylation?

Answer: Achieving selective mono-N-methylation can be challenging due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine.

Causality and Solutions:

  • Stoichiometry of Methylating Agent: Using a large excess of the methylating agent will inevitably lead to over-methylation.

    • Solution: Carefully control the stoichiometry of the methylating agent. Start with 1.05-1.2 equivalents of methyl iodide. Add the methyl iodide slowly to the reaction mixture to maintain a low concentration.[3]

  • Reaction Conditions: The choice of base and solvent can influence the reaction rate and selectivity.

    • Solution: Use a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[10] Stronger bases like sodium hydride can lead to faster reaction rates and potentially lower selectivity. Running the reaction at a lower temperature can also help to control the rate and improve selectivity.

Optimization Table for Mono-N-Methylation:

ParameterCondition 1 (High Over-methylation)Condition 2 (Improved Selectivity)Rationale
Methyl Iodide (eq.) > 2.01.05 - 1.2Minimizes the availability of the methylating agent for the second methylation.
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)A milder base slows down the overall reaction rate, allowing for better control.
Temperature Room Temperature to 50°C0°C to Room TemperatureLower temperatures decrease the rate of the second methylation more significantly.
Addition of CH₃I All at onceSlow, dropwise additionMaintains a low instantaneous concentration of the methylating agent.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromoisonicotinic Acid

This protocol provides a general procedure that may require optimization for specific derivatives.

Materials:

  • 3-Bromoisonicotinic acid

  • Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • XPhos or RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoisonicotinic acid (1.0 eq.), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • If using methylamine hydrochloride, add it to the flask along with the other solids.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • If using a solution of methylamine in THF, add it at this stage (1.5-2.0 eq.).

  • Add sodium tert-butoxide (2.0-2.5 eq.) to the stirred suspension.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Reaction Scheme Diagram:

G struct1 3-Bromoisonicotinic Acid struct3 This compound struct1->struct3 Pd(OAc)2, XPhos NaOtBu, Toluene, 100°C struct2 Methylamine (CH3NH2) struct2->struct3

Caption: Buchwald-Hartwig Amination Scheme.

Protocol 2: Purification by Acid-Base Extraction and Crystallization

This protocol is useful for purifying the amphoteric product from neutral organic impurities and catalyst residues.

Procedure:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid and transfer the product to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer with 1M HCl with cooling. The product will precipitate as it reaches its isoelectric point.

  • Filter the solid product, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether.

  • Dry the product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water).

References

Technical Support Center: Navigating the Scale-Up Production of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(Methylamino)isonicotinic Acid. This guide is designed for researchers, chemists, and process development professionals to address common and complex challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing-scale production. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you can anticipate, troubleshoot, and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis of this compound.

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent and scalable synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 3-halo-isonicotinic acid, most commonly 3-fluoro or 3-chloro-isonicotinic acid, with methylamine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the ring nitrogen.[1]

Q2: Why is 3-fluoro-isonicotinic acid often preferred over 3-chloro-isonicotinic acid as a starting material?

A2: In many SNAr reactions, the carbon-fluorine bond is more polarized and the fluoride ion is a better leaving group in polar aprotic solvents compared to chloride. This often leads to faster reaction rates and milder reaction conditions, which can be advantageous in minimizing side reactions during scale-up.

Q3: What are the typical solvents and bases used in this reaction?

A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are commonly employed to facilitate the SNAr reaction. An excess of methylamine can serve as both the nucleophile and the base to neutralize the hydrohalic acid byproduct. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be used.

Q4: How can I monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective. UV detection is suitable due to the aromatic nature of the starting material and product.[2][3] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative checks.

Q5: What is the expected final physical form of this compound?

A5: this compound is a solid at room temperature. Its amphoteric nature, due to the presence of both a carboxylic acid and a basic amino group, means it can exist as a zwitterion, which influences its solubility and physical properties.[4]

Part 2: Troubleshooting Guide for Scale-Up Production

This section provides in-depth guidance on specific challenges you may encounter during the scale-up of this compound synthesis.

Issue 1: Incomplete or Stalled Reaction

Symptoms:

  • HPLC analysis shows a significant amount of unreacted 3-halo-isonicotinic acid even after extended reaction times.

  • Reaction progress plateaus.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Methylamine On a larger scale, gaseous methylamine addition can be inefficient, leading to a substoichiometric amount in the reaction mixture. Headspace pressure and solubility in the solvent are critical factors.1. Use a solution of methylamine in a suitable solvent (e.g., THF or ethanol) for more accurate dosing.2. Employ a subsurface sparging tube for efficient delivery of gaseous methylamine.3. Increase the molar excess of methylamine.
Inadequate Mixing In large reactors, poor agitation can lead to localized concentration gradients, preventing the reactants from coming into contact effectively.1. Ensure the reactor's agitator is appropriately designed for the vessel geometry and reaction volume.2. Increase the agitation speed, ensuring it doesn't cause excessive splashing.
Low Reaction Temperature While SNAr reactions with activated systems can be facile, insufficient thermal energy may lead to slow reaction kinetics.1. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for any increase in impurity formation.2. Ensure the reactor's heating jacket provides uniform heating.
Presence of Water Water can compete with methylamine as a nucleophile, potentially leading to the formation of 3-hydroxy-isonicotinic acid, and can also affect the solubility of reactants.1. Use anhydrous solvents and ensure all equipment is thoroughly dried before use.2. If using aqueous methylamine, consider its impact on the overall reaction medium.
Workflow for Optimizing Reaction Completion

Caption: Troubleshooting workflow for incomplete reaction.

Issue 2: Formation of Impurities

Symptoms:

  • HPLC analysis reveals the presence of one or more significant unknown peaks.

  • The isolated product has poor color or fails purity specifications.

Potential Impurities and Their Mitigation:

Impurity Formation Mechanism Mitigation Strategy
3-Hydroxy-isonicotinic Acid Nucleophilic attack by water or hydroxide ions on the 3-halo-isonicotinic acid.1. Ensure anhydrous reaction conditions.2. Avoid strongly basic aqueous work-up conditions at elevated temperatures.
3,3'-(Methylazanediyl)diisonicotinic Acid (Dimer) The product, this compound, acts as a nucleophile and reacts with another molecule of the starting material.1. Maintain a sufficient excess of methylamine to outcompete the product as a nucleophile.2. Control the reaction temperature to avoid conditions that favor the less reactive product's participation.
Decarboxylation Product (3-Methylaminopyridine) Thermal degradation of the product, especially at high temperatures and in the presence of certain catalysts.[5][6]1. Avoid excessive reaction temperatures and prolonged heating.2. During work-up and isolation, use milder conditions.

Reaction Pathway and Potential Side Reactions

G SM 3-Halo-isonicotinic Acid Product This compound SM->Product  + Methylamine (Desired Reaction) Hydroxy 3-Hydroxy-isonicotinic Acid SM->Hydroxy  + Water (Side Reaction) MeNH2 Methylamine Dimer Dimer Impurity Product->Dimer  + Starting Material (Side Reaction) Decarb 3-Methylaminopyridine Product->Decarb  Heat (Degradation) Water Water/Hydroxide

Caption: Synthesis pathway and common side reactions.

Issue 3: Difficult Product Isolation and Purification

Symptoms:

  • The product precipitates as a fine, difficult-to-filter solid.

  • The product remains in the aqueous phase during extraction.

  • Recrystallization yields are low.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Zwitterionic Nature The molecule's zwitterionic character leads to high polarity and potentially low solubility in common organic solvents but good solubility in water.[4][7]1. Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At the pI, the net charge is zero, and aqueous solubility is at a minimum, promoting precipitation.2. Solvent Selection for Recrystallization: Use polar protic solvents like ethanol, isopropanol, or mixtures with water for recrystallization.
Uncontrolled Precipitation Rapid pH adjustment or cooling can lead to the formation of very small crystals or an amorphous solid that is difficult to filter and wash.1. Controlled pH Adjustment: Add the acid or base for pH adjustment slowly with good agitation to allow for crystal growth.2. Gradual Cooling: Cool the solution slowly to promote the formation of larger, more easily filterable crystals.
High Salt Content Salts formed during the reaction and work-up (e.g., potassium halides) can co-precipitate with the product or interfere with crystallization.1. Consider a desalting step, such as washing the crude product with cold water if the product has limited water solubility at lower temperatures.2. Optimize the work-up to minimize the salt load in the crystallization step.

Part 3: Recommended Protocols

Protocol 1: Reaction Monitoring by HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 water/acetonitrile mixture.

Protocol 2: Product Isolation by Isoelectric Precipitation
  • After the reaction is complete, cool the mixture to room temperature.

  • If a high-boiling point solvent like DMSO was used, dilute the reaction mixture with water to facilitate subsequent steps.

  • Filter off any inorganic salts if necessary.

  • Carefully adjust the pH of the filtrate to the isoelectric point of this compound using an appropriate acid (e.g., HCl). The exact pI may need to be determined experimentally but is likely to be in the range of 3-5.

  • Stir the resulting slurry at a controlled temperature (e.g., 10-15 °C) for a sufficient time to allow for complete precipitation.

  • Filter the solid product and wash with cold water to remove residual salts.

  • Wash with a water-miscible solvent like ethanol or acetone to aid in drying.

  • Dry the product under vacuum at an appropriate temperature, monitoring for thermal degradation.

References

Refining the purification process of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying 3-(Methylamino)isonicotinic Acid

Welcome to the technical support center for this compound. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of purifying this important compound. Our focus is on explaining the scientific principles behind each step, enabling you to make informed decisions and adapt methodologies to your specific experimental context.

Core Concepts & Properties

This compound (CAS 1461602-59-4) is a pyridine carboxylic acid derivative.[1] Its purification is critical for ensuring the reliability of downstream applications in research and drug development. Success hinges on understanding its physicochemical properties and how they differ from potential impurities.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Typically a white to off-white solidGeneral knowledge
pKa (estimated) ~3.4 (Carboxylic Acid), ~5.5 (Pyridine N)Estimated from isonicotinic acid[2]
Solubility Expected to be soluble in aqueous solutions (pH dependent), and polar organic solvents like methanol and ethanol.[3][4]Inferred from isonicotinic acid

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods are recrystallization and column chromatography .

  • Recrystallization is the preferred method for moderate to high purity crude material (>85%). It is cost-effective and scalable. The choice of solvent is critical and typically involves a single polar solvent or a binary mixture (e.g., ethanol/water).

  • Column Chromatography (either flash or preparative HPLC) is used for complex mixtures with multiple impurities or when impurities have very similar solubility profiles to the desired product.[5]

Q2: What are the likely impurities I will encounter?

A2: Impurities are typically process-related and can include:

  • Unreacted Starting Materials: Such as 3-aminoisonicotinic acid or 3-chloroisonicotinic acid, depending on your synthetic route.

  • Isonicotinic Acid: Can arise from the cleavage of the methylamino group under harsh acidic or basic conditions.

  • Isomeric Impurities: If the initial pyridine core starting material was not pure, you might have derivatives of nicotinic or picolinic acid.[6]

  • Degradation Products: Oxidation or other side reactions can generate colored impurities or byproducts.[7][8]

Q3: How do I best assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[] A reversed-phase method (e.g., using a C18 column) with UV detection is highly effective for separating the target compound from most impurities. For structural confirmation and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[]

Purification & Troubleshooting Workflow

This diagram outlines the general workflow for purifying and analyzing this compound.

G Crude Crude Product (Post-Synthesis) PurityCheck1 Initial Purity Analysis (e.g., TLC, HPLC) Crude->PurityCheck1 Recrystallize Recrystallization PurityCheck1->Recrystallize Purity > 85% ColumnChrom Column Chromatography (Flash or Prep-HPLC) PurityCheck1->ColumnChrom Purity < 85% or Oily/Tarry PurityCheck2 Purity Analysis (HPLC > 99%?) Recrystallize->PurityCheck2 PurityCheck2->ColumnChrom No FinalProduct Dry & Characterize (NMR, MS, mp) PurityCheck2->FinalProduct Yes PurityCheck3 Purity Analysis (HPLC > 99%?) ColumnChrom->PurityCheck3 PurityCheck3->FinalProduct Yes Troubleshoot Troubleshoot (See Guide Below) PurityCheck3->Troubleshoot No

Caption: General purification and analysis workflow.

In-Depth Troubleshooting Guide

Problem 1: Low Yield After Recrystallization
  • Symptom: You recover significantly less material than expected after cooling and filtration.

  • Causality & Solution:

    • Product is too soluble in the cold solvent: This is the most common cause. If your product remains dissolved even after sufficient cooling, the solvent is too effective.

      • Solution: Modify the solvent system. If using a single solvent (e.g., ethanol), add an "anti-solvent" in which the product is poorly soluble (e.g., water or hexane) to the hot, dissolved solution until it just becomes cloudy. Re-heat to clarify and then cool slowly. This dramatically decreases solubility at cold temperatures.

    • Too much solvent was used: Using an excessive volume of solvent will keep more of your product in solution upon cooling, even if the solvent system is appropriate.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

    • Cooling was too rapid: Fast cooling leads to the formation of very small crystals or precipitation, which can trap impurities and be difficult to filter.

      • Solution: Allow the hot solution to cool slowly to room temperature, then transfer it to an ice bath for at least 30-60 minutes to maximize crystal formation.

Problem 2: Product Purity Does Not Improve After Recrystallization
  • Symptom: HPLC analysis shows that key impurities are still present at significant levels.

  • Causality & Solution:

    • Impurity has similar solubility: The chosen solvent system may dissolve and recrystallize the impurity along with your product.

      • Solution: A different solvent system is required. You must find a solvent that either leaves the impurity undissolved in the hot solution (allowing for hot filtration) or keeps the impurity dissolved in the cold solution while your product crystallizes. Refer to the solvent selection table in the protocols section.

    • Product is precipitating, not crystallizing: If the solution cools too quickly or is supersaturated, the product may "crash out" as an amorphous solid, trapping impurities within the solid matrix.

      • Solution: Ensure slow cooling. Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate proper crystal growth.

    • Impurity is the parent isonicotinic acid: Isonicotinic acid has different solubility and acidity compared to your product. An acid/base extraction prior to recrystallization can be effective. Dissolve the crude material in a dilute base (e.g., 1M NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove less polar impurities, then re-acidify the aqueous layer with HCl to a pH of ~3.5-4.0 to precipitate your product, which can then be filtered and recrystallized.[10][11]

Problem 3: Product is Discolored (Yellow, Brown, or Pink)
  • Symptom: The final crystalline solid is not white or off-white.

  • Causality & Solution:

    • Presence of highly conjugated, colored impurities: These are often byproducts of the synthesis or degradation.

      • Solution 1 (Decolorizing Carbon): During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. The colored impurities adsorb to the carbon. Caution: Carbon can also adsorb your product, so use it sparingly.[12]

      • Solution 2 (Chromatography): If carbon treatment is ineffective, column chromatography is the best option to separate the colored species.

Troubleshooting Decision Tree

G Start Post-Recrystallization Issue Purity Low Purity? Start->Purity Yield Low Yield? Purity->Yield No Solubility Impurity has similar solubility Purity->Solubility Yes Color Discolored? Yield->Color No TooSoluble Product too soluble in cold solvent Yield->TooSoluble Yes ColoredImpurity Colored impurities present Color->ColoredImpurity Yes End Re-evaluate & Analyze Color->End No ChangeSolvent Action: Change solvent system or perform acid/base extraction Solubility->ChangeSolvent ChangeSolvent->End AddAntiSolvent Action: Add anti-solvent or reduce solvent volume TooSoluble->AddAntiSolvent AddAntiSolvent->End UseCarbon Action: Use activated carbon or perform chromatography ColoredImpurity->UseCarbon UseCarbon->End

Caption: Decision tree for troubleshooting common issues.

Standard Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying this compound.

  • Dissolution: Place 1.0 g of crude material in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add ethanol in small portions while heating and stirring on a hot plate until the solid is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add deionized water dropwise until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at high temperature.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Ice Bath: Place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water to remove residual solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Determination by Reversed-Phase HPLC

This method provides a baseline for assessing purity. Method development may be required for specific impurity profiles.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated for better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minA broad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 260 nmPyridine derivatives typically have strong absorbance in this region.[13]
Injection Volume 10 µLStandard volume.
Sample Prep ~1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved.

References

Technical Support Center: Navigating Inconsistencies in the Biological Activity of 3-(Methylamino)isonicotinic Acid and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-(Methylamino)isonicotinic Acid and its analogs. This guide is designed to address common challenges and inconsistencies observed during in vitro and in vivo experimentation. As a Senior Application Scientist, my goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, ensuring the generation of robust and reproducible data.

Introduction: The Challenge of Novel Small Molecules

Researchers investigating novel isonicotinic acid derivatives, such as this compound, are at the forefront of discovering new therapeutic agents. Isonicotinic acid and its derivatives have a rich history in medicine, most notably with the anti-tubercular drug isoniazid, which functions by inhibiting mycolic acid synthesis in mycobacteria[1][2][3]. This class of compounds is also being explored for its anti-inflammatory and antimicrobial properties[4][5][6][7].

However, working with novel small molecules often presents challenges, leading to variability in experimental outcomes. This guide provides a structured, question-and-answer approach to troubleshoot these inconsistencies, focusing on the critical aspects of compound integrity, experimental design, and data interpretation.

Section 1: Compound Identity, Purity, and Stability

The foundational step in any experiment involving a small molecule is to ensure the quality and stability of the compound itself. Inconsistencies often arise from issues with the starting material.

Q1: My experimental results with this compound are inconsistent from batch to batch. What could be the cause?

A1: Batch-to-batch variability is a frequent issue. The primary culprits are often differences in purity, the presence of residual solvents or synthetic byproducts, and compound degradation.

Troubleshooting Workflow:

  • Purity Verification:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of small molecules. An ideal result is a single, sharp peak corresponding to your compound. The presence of multiple peaks indicates impurities. For reactive molecules, reversed-phase HPLC may not be suitable without derivatization[8].

    • Mass Spectrometry (MS): Confirm the molecular weight of your compound. This ensures you have the correct molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your compound. Compare the obtained spectrum with the expected structure.

  • Identification of Contaminants:

    • If impurities are detected, use techniques like LC-MS/MS to identify their structures. Common contaminants include starting materials from the synthesis, byproducts, or degradation products. The synthesis of isonicotinic acid can involve strong oxidizing agents and may leave residual reactants if not purified properly[9][10].

  • Stability Assessment:

    • Forced Degradation Studies: Expose your compound to heat, light, acid, and base to understand its degradation profile. This will inform proper storage and handling conditions. Isonicotinic acid itself is stable under recommended storage conditions, but derivatives may vary[11].

Experimental Protocol: Purity Analysis by HPLC

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). Dilute to a working concentration of 10-100 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's absorbance maximum.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Parameter Acceptable Range Action if Out of Range
Purity (HPLC) >95%Re-purify the compound or obtain a new batch.
Molecular Weight (MS) Matches theoretical MW ± 0.1 DaRe-synthesize or re-purify the compound.
Structure (NMR) Consistent with expected structureRe-evaluate the synthetic route and purify.
Q2: I suspect my compound is degrading in the experimental medium. How can I test for this?

A2: Compound stability in aqueous media is a critical factor, especially for cell-based assays.

Troubleshooting Workflow:

  • Incubation Study: Incubate your compound in the cell culture medium (with and without serum) at 37°C.

  • Time-Point Analysis: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of remaining parent compound and identify any degradation products.

Diagram: Compound Stability Workflow

cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Compound Stock T0 Time 0 Compound->T0 Medium Cell Culture Medium (± Serum) Medium->T0 T2 Time 2h T0->T2 T4 Time 4h T2->T4 T8 Time 8h T4->T8 T24 Time 24h T8->T24 LCMS LC-MS Analysis T24->LCMS Data Quantify Parent Compound & Identify Degradants LCMS->Data

Caption: Workflow for assessing compound stability in experimental media.

Section 2: Solubility and Formulation Issues

The way a compound is dissolved and diluted can significantly impact its effective concentration and, consequently, its biological activity.

Q3: I am seeing high variability in my dose-response curves. Could this be a solubility issue?

A3: Absolutely. Poor solubility can lead to compound precipitation, resulting in an actual concentration that is much lower and more variable than the intended concentration.

Troubleshooting Workflow:

  • Solvent Selection: Use a solvent in which your compound is highly soluble for the initial stock solution (e.g., DMSO).

  • Final Concentration of Solvent: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Visual Inspection: After diluting your compound into the aqueous assay buffer, visually inspect for any cloudiness or precipitate.

  • Kinetic Solubility Assay: Determine the solubility of your compound in the final assay buffer.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Serial Dilution: Prepare serial dilutions of your compound in DMSO.

  • Addition to Buffer: Add a small volume of each dilution to your assay buffer.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the light scattering using a nephelometer. An increase in scattering indicates precipitation.

  • Data Analysis: The highest concentration that does not show an increase in scattering is the kinetic solubility limit.

Observation Potential Cause Recommended Action
Precipitate forms upon dilutionPoor aqueous solubilityLower the highest tested concentration. Use a formulation aid (e.g., cyclodextrin), if appropriate for the assay.
Inconsistent results at high concentrationsCompound precipitationDo not test above the determined solubility limit.

Section 3: Assay-Specific and Mechanistic Inconsistencies

The biological context of your experiment plays a crucial role in the observed activity of your compound.

Q4: My compound is active in a biochemical assay but shows no activity in a cell-based assay. Why?

A4: This is a common observation in drug discovery and can be attributed to several factors.

Troubleshooting Workflow:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. The metabolic fate of related compounds can involve processes like sulfation, glucuronidation, and demethylation[12].

  • Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Target Engagement: The compound may not be reaching a high enough intracellular concentration to engage its target.

Diagram: Factors Affecting Cellular Activity

Extracellular Extracellular Space Compound Cell Intracellular Space Target Efflux Pumps Metabolism Extracellular:c->Cell:w Cell Permeability Extracellular:c->Cell:target Target Engagement Cell:pumps->Extracellular:e Efflux Cell:met->Cell:e

Caption: Key factors influencing a compound's activity in cell-based assays.

Q5: The compound shows different activities in different cell lines. What could explain this?

A5: Cell line-dependent activity is expected and provides valuable information about the compound's mechanism of action.

Potential Explanations:

  • Target Expression Levels: Different cell lines may express varying levels of the target protein.

  • Signaling Pathway Differences: The target may be part of a signaling pathway that is more or less critical for survival or proliferation in different cell lines. For example, nicotinic acid has been shown to affect Snail1 degradation, which is relevant in the context of epithelial-mesenchymal transition and may vary between cell lines[13].

  • Metabolic Differences: Cell lines can have different metabolic profiles, leading to variations in compound activation or inactivation. Isoniazid, for instance, requires activation by a bacterial enzyme, highlighting the importance of specific metabolic capabilities[1][2].

  • Presence of Resistance Mechanisms: Some cell lines may have intrinsic resistance mechanisms, such as active efflux pumps.

Recommendation: Correlate the compound's activity with molecular data from the cell lines (e.g., gene expression, mutation status) to generate hypotheses about its mechanism of action.

Conclusion

Addressing inconsistencies in the biological activity of novel compounds like this compound requires a systematic and multi-faceted approach. By rigorously controlling for compound identity, purity, and stability, and by carefully considering the nuances of your experimental system, you can enhance the reproducibility of your results and accelerate your research.

References

Technical Support Center: Method Refinement for the Accurate Quantification of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and accurate quantification of 3-(Methylamino)isonicotinic Acid (3-MA). This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of method development, validation, and routine analysis. Here, we synthesize field-proven insights with established analytical principles to help you troubleshoot common issues and refine your methodologies for trustworthy and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful analytical method.

Q1: Which analytical technique is most suitable for quantifying this compound: HPLC-UV or LC-MS/MS?

A1: The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) depends entirely on the requirements of your study, particularly concerning sensitivity and selectivity.

  • HPLC-UV: This technique is a cost-effective and robust choice for quantifying 3-MA in relatively clean sample matrices or at higher concentrations (typically in the µg/mL range).[1][2] Its suitability hinges on 3-MA having a sufficient chromophore for UV detection.[3] However, it is susceptible to interferences from co-eluting compounds that also absorb at the chosen wavelength, potentially compromising accuracy in complex matrices like plasma or urine.[4]

  • LC-MS/MS: For bioanalytical applications requiring high sensitivity (pg/mL to ng/mL range) and specificity, LC-MS/MS is the gold standard.[5][6][7] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can definitively identify and quantify 3-MA even in the presence of complex biological matrix components.[5][7] While the initial investment is higher, the unparalleled selectivity often eliminates the need for extensive sample cleanup, thereby increasing throughput.

Q2: What are the essential validation parameters I must evaluate for my quantitative method according to regulatory standards?

A2: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[8][9] According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), the core parameters you must assess are:

  • Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components.[4]

  • Linearity & Range: The capacity to produce results directly proportional to the analyte concentration over a defined range.[4]

  • Accuracy: The closeness of your measured value to the true value.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval.

    • Intermediate Precision (Inter-day precision): Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest analyte concentration that can be reliably detected, but not necessarily quantified.[4]

  • Limit of Quantification (LOQ): The lowest analyte concentration that can be quantified with acceptable accuracy and precision.[4]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Parameter Typical Acceptance Criteria (Bioanalytical) Reference
Linearity Correlation coefficient (r²) ≥ 0.99[2][8]
Accuracy Mean value within ±15% of the nominal value (±20% at LOQ)[6]
Precision (RSD/CV) ≤15% (≤20% at LOQ)[5][6]
LOQ Signal-to-Noise Ratio (S/N) ≥ 10[4]

Q3: My 3-MA samples are in a complex biological matrix (e.g., plasma, urine). What is the most effective sample preparation strategy?

A3: The goal of sample preparation is to remove interfering substances (e.g., proteins, phospholipids, salts) that can damage the analytical column or cause ion suppression in MS analysis, while ensuring high recovery of 3-MA.[12]

  • Protein Precipitation (PPT): This is the simplest and fastest method, ideal for initial screening or high-throughput analysis.[5][7] It involves adding a cold organic solvent (typically acetonitrile or methanol) to the sample to denature and precipitate proteins. While effective at removing most proteins, it may not remove other interferences like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates 3-MA from matrix components based on its solubility in two immiscible liquid phases.[12] By carefully selecting the extraction solvent and adjusting the sample pH, you can achieve a cleaner extract than with PPT.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of cleanup and is the preferred method for achieving the lowest detection limits.[13] The sample is passed through a cartridge containing a solid sorbent that retains 3-MA. Interfering components are washed away, and the purified 3-MA is then eluted with a different solvent. SPE is highly specific but more time-consuming and costly.

The workflow below illustrates the decision-making process for sample preparation.

G cluster_0 start Start: Sample Received prep_choice Choose Sample Prep Method start->prep_choice ppt Protein Precipitation (PPT) prep_choice->ppt High Throughput? High Concentration? lle Liquid-Liquid Extraction (LLE) prep_choice->lle Moderate Cleanup Needed? spe Solid-Phase Extraction (SPE) prep_choice->spe Low LOQ Required? High Matrix Interference? analysis LC Analysis ppt->analysis lle->analysis spe->analysis

Caption: Sample preparation decision workflow.

Part 2: Troubleshooting Guide by Technique

This section provides solutions to specific, common problems encountered during the analysis of this compound.

Section A: HPLC-UV Analysis

Q: My chromatographic peak for 3-MA is tailing or fronting. What is the cause, and how can I achieve a symmetrical peak?

A: Poor peak shape is a common issue that directly impacts the accuracy of integration and quantification.

  • Causality & Explanation:

    • Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase, especially if residual, un-capped silanol groups are present. It can also result from a mismatch between the sample solvent and the mobile phase or from column degradation.

    • Peak Fronting: This is typically a sign of column overloading, where too much sample has been injected, saturating the stationary phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: 3-MA is an acid. Ensure the mobile phase pH is at least 2 units below its pKa to keep it in a single, neutral protonated state, which minimizes silanol interactions.

    • Reduce Injection Volume/Concentration: Dilute your sample and re-inject. If the peak shape improves, you were overloading the column.

    • Match Sample Solvent: Dissolve your standards and samples in the initial mobile phase composition. A solvent that is much stronger than the mobile phase can cause distorted peaks.

    • Perform Column Wash: If the column is old or has been exposed to complex matrices, flush it according to the manufacturer's instructions to remove contaminants. A guard column is highly recommended to protect the analytical column.

Section B: LC-MS/MS Analysis

Q: I am observing significant signal suppression or enhancement (matrix effects). How can I identify and mitigate this?

A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This is a critical issue in bioanalysis that can lead to inaccurate quantification.[5]

  • Causality & Explanation: Co-eluting matrix components (e.g., salts, phospholipids) can compete with 3-MA for ionization in the MS source. This can either suppress the analyte signal (less analyte gets ionized) or, less commonly, enhance it.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., 3-(Methyl-d3-amino)isonicotinic Acid) is chemically identical to the analyte and will experience the same matrix effects, ensuring the analyte-to-IS ratio remains constant and the quantification accurate.

    • Improve Sample Cleanup: If a SIL-IS is not available, enhance your sample preparation. Move from protein precipitation to SPE to more effectively remove the interfering compounds.[13]

    • Modify Chromatography: Adjust the chromatographic gradient to separate 3-MA from the region where matrix components elute (often very early or very late in the run). Using a column with a different chemistry (e.g., a biphenyl phase instead of a C18) can also alter selectivity and resolve the issue.

    • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

The diagram below illustrates how to diagnose inconsistent results in an LC-MS/MS workflow.

G cluster_1 start Inconsistent Results check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok cause_matrix Probable Cause: Matrix Effects or Analyte Instability is_ok->cause_matrix No cause_system Probable Cause: System Instability (Injector, Pump, Source) is_ok->cause_system Yes solution_matrix Solution: - Use SIL-IS - Improve Sample Cleanup - Modify Chromatography cause_matrix->solution_matrix solution_system Solution: - Check for Leaks - Clean MS Source - Run System Suitability cause_system->solution_system

Caption: Troubleshooting inconsistent LC-MS/MS results.

Part 3: Key Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a rapid method for preparing plasma or serum samples.

  • Aliquot Sample: Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with 10 µL of the internal standard working solution. Vortex briefly.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or methanol). The 3:1 ratio of solvent to sample is critical for efficient precipitation.[5][7]

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and release of the analyte.

  • Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent that matches the initial mobile phase composition (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step minimizes solvent effects during injection.

  • Analyze: The sample is now ready for injection into the LC system.

Protocol 2: System Suitability Test (SST)

The SST is a mandatory check performed before any analytical run to ensure the LC-MS/MS system is performing correctly.[14]

  • Prepare SST Solution: Use a mid-concentration standard of 3-MA and the internal standard.

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Parameters:

    • Peak Area Precision: The relative standard deviation (RSD) of the peak areas for both the analyte and the internal standard should be ≤15%.

    • Retention Time Precision: The RSD of the retention times should be ≤2%.

    • Peak Shape: The tailing factor (asymmetry) should be between 0.8 and 1.5.

  • Pass/Fail Criteria: If all parameters meet the pre-defined criteria, the system is suitable for analysis. If not, troubleshoot the system (e.g., check for leaks, clean the MS source, re-prime pumps) before proceeding.[15]

References

Technical Support Center: Overcoming Challenges in the Crystallization of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful crystallization of 3-(Methylamino)isonicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles associated with obtaining high-quality crystals of this compound. As a zwitterionic molecule with the potential for complex hydrogen bonding, this compound presents unique crystallization challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your crystallization workflow.

Troubleshooting Guide: A-Problem-to-Solution Approach

This section addresses specific issues you may encounter during your crystallization experiments in a direct question-and-answer format.

Question 1: My experiment yielded an oil or amorphous precipitate instead of crystals. What are the likely causes and how can I resolve this?

Answer:

The formation of an oil or amorphous solid, a phenomenon known as "oiling out," is a common issue in crystallization and typically indicates that the level of supersaturation is too high, or the compound's solubility in the chosen solvent is excessive at the crystallization temperature.[1][2] For a molecule like this compound, which has both a basic nitrogen on the pyridine ring and an acidic carboxylic acid group, its zwitterionic nature can lead to strong solute-solvent interactions, further complicating the process.[3][4]

Immediate Corrective Actions:

  • Re-dissolution and Dilution: Gently warm the solution to redissolve the oil or precipitate. Once dissolved, add a small amount of additional solvent to decrease the concentration and then allow it to cool more slowly.[1]

  • Solvent System Modification:

    • Reduce Solvent Strength: If you are using a solvent in which the compound is highly soluble, switch to a solvent with lower solvating power.[2]

    • Anti-Solvent Addition: A more controlled approach is to use an anti-solvent (a solvent in which the compound is poorly soluble). Dissolve the compound in a "good" solvent and then slowly add the anti-solvent to induce crystallization.

Causality-Driven Long-Term Strategy: The key is to slow down the process to favor the ordered arrangement of molecules into a crystal lattice rather than a disordered, amorphous state.[5]

Question 2: I'm consistently getting very small, needle-like, or aggregated crystals. How can I improve the crystal size and quality?

Answer:

The formation of numerous small or poorly defined crystals is a sign of rapid nucleation and insufficient crystal growth.[1][5] This suggests that the solution is too supersaturated, leading to the spontaneous formation of many crystal nuclei at once, which then compete for the available solute, limiting their individual growth.

Strategies to Promote Crystal Growth:

  • Decrease Supersaturation:

    • Slower Cooling: If using a cooling crystallization method, reduce the rate of temperature decrease. A slower cooling profile allows for more controlled crystal growth.

    • Slower Evaporation: For evaporative methods, reduce the surface area of the solution exposed to the atmosphere or place the crystallization vessel in a partially closed container to slow down the rate of solvent evaporation.[2]

  • Seeding: Introduce a single, well-formed crystal (a seed crystal) into a slightly supersaturated solution. This provides a template for further growth and can lead to the formation of a single, large crystal.[1]

  • Solvent Optimization: The choice of solvent can significantly impact crystal habit. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. For pyridine carboxylic acids, polar solvents like water, ethanol, and acetonitrile are often used.[6][7][8][9]

Question 3: I suspect polymorphism in my crystallization products. How can I control which polymorphic form crystallizes?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability.[10][11][12] Nicotinic acid and its derivatives are known to exhibit polymorphism.[13][14]

Methods for Polymorph Screening and Control:

  • Varying Solvents: Crystallizing from a variety of solvents with different polarities and hydrogen bonding characteristics is a primary method for discovering and selectively crystallizing different polymorphs.[10]

  • Controlling Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can influence which polymorph is kinetically or thermodynamically favored.

  • Sublimation: Sublimation can sometimes yield a different polymorphic form compared to solution-based methods.[15]

Analytical Techniques for Polymorph Identification:

  • Powder X-ray Diffraction (PXRD): Each polymorph will have a unique PXRD pattern.

  • Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-state phase transitions that can be detected by DSC.[10][11]

  • Infrared (IR) Spectroscopy: Different packing arrangements and hydrogen bonding in polymorphs can lead to distinct IR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

Solvent ClassRecommended SolventsRationale
Polar Protic Water, Ethanol, MethanolThe carboxylic acid and pyridine nitrogen can form strong hydrogen bonds with these solvents. Solubility is often temperature-dependent, making them suitable for cooling crystallization.[6][7][8][9]
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)These solvents can interact with the molecule through dipole-dipole interactions. DMSO is a strong solvent and may be useful for dissolving stubborn solids, but can also hinder crystallization.[13][18]
Non-Polar Toluene, HexaneThese are likely to be poor solvents or anti-solvents and can be used in solvent/anti-solvent crystallization techniques.

Q2: How does the zwitterionic nature of this compound affect its crystallization?

The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group means that this compound can exist as a zwitterion, with a positive charge on the protonated pyridine nitrogen and a negative charge on the carboxylate group. This zwitterionic character can lead to strong intermolecular interactions, including hydrogen bonding, which can favor the formation of stable crystal lattices. However, it can also lead to high solubility in polar solvents, making it challenging to achieve the necessary supersaturation for crystallization.[3][4][19] The pH of the solution can also play a crucial role in determining the ionization state of the molecule and thus its crystallization behavior.

Q3: What role does purity play in the successful crystallization of this compound?

Purity is paramount for successful crystallization. Impurities can act as nucleation sites, leading to the formation of many small crystals, or they can be incorporated into the crystal lattice, resulting in defects.[1][5] In some cases, impurities can completely inhibit crystallization, leading to the formation of oils or amorphous precipitates. It is highly recommended to use material that is at least 98% pure for crystallization experiments.

Experimental Protocols

Protocol 1: Slow Evaporation

This is a simple and effective method for growing high-quality single crystals when the compound is soluble in a volatile solvent.

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Slow Cooling

This method is suitable when the solubility of the compound is significantly higher at elevated temperatures.

  • Solvent Selection: Choose a solvent in which this compound has a steep solubility curve with respect to temperature.

  • Solution Preparation: Prepare a saturated solution of the compound at an elevated temperature (e.g., just below the boiling point of the solvent).

  • Filtration: Filter the hot solution into a pre-warmed, clean vial.

  • Crystallization: Seal the vial and place it in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to ensure slow cooling to room temperature.

  • Incubation: Allow the solution to cool undisturbed over 24-48 hours.

Protocol 3: Vapor Diffusion

This technique is particularly useful for small amounts of material and for screening a wide range of solvent/anti-solvent systems.[2]

  • Solution Preparation: Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a jar or beaker) that contains a larger volume of a more volatile "poor" solvent (the anti-solvent).

  • Diffusion: The anti-solvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

  • Incubation: Leave the setup undisturbed in a stable environment. Crystals should form over several days.

Visualizing Crystallization Workflows

Troubleshooting Workflow for Crystallization Failure

G start Crystallization Attempt result Observe Outcome start->result oil Oil / Amorphous Precipitate result->oil Failure small_xtals Small / Needle-like Crystals result->small_xtals Partial Success no_xtals No Crystals / Clear Solution result->no_xtals Failure success High-Quality Crystals result->success Success action1 Decrease Supersaturation: - Add more solvent - Slower cooling - Use anti-solvent oil->action1 Troubleshoot action2 Promote Growth: - Slower evaporation/cooling - Use seeding - Change solvent small_xtals->action2 Troubleshoot action3 Induce Nucleation: - Increase concentration - Scratch vial - Change solvent system no_xtals->action3 Troubleshoot action1->start Retry action2->start Retry action3->start Retry

Caption: A decision-making workflow for troubleshooting common crystallization outcomes.

Impact of Solvent Polarity on Crystal Habit

G cluster_0 Solvent Environment cluster_1 Resulting Crystal Habit High_Polarity High Polarity (e.g., Water, Ethanol) - Strong H-bonding - Favors zwitterionic form - Potential for high solubility Habit_A Well-defined Prisms - Slower growth - Ordered packing High_Polarity->Habit_A Controlled Crystallization Habit_B Needles / Plates - Faster growth - Anisotropic packing High_Polarity->Habit_B Rapid Crystallization Low_Polarity Low Polarity (e.g., Toluene, Hexane) - Weak interactions - Favors neutral form - Often used as anti-solvents Low_Polarity->Habit_A Anti-solvent Diffusion

Caption: The influence of solvent polarity on the potential crystal habit of this compound.

References

Validation & Comparative

A Comparative Guide to 3-(Methylamino)isonicotinic Acid and Other Isonicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isonicotinic Acid Scaffold - A Cornerstone in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the pyridine-4-carboxylic acid, or isonicotinic acid, scaffold is a familiar and highly valued structural motif. Its inherent physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have made it a cornerstone in the design of therapeutic agents. The most iconic derivative, isonicotinic acid hydrazide, universally known as isoniazid, revolutionized the treatment of tuberculosis and remains a first-line therapy to this day.[1][2] The success of isoniazid spurred decades of research into the modification of the isonicotinic acid core, leading to the discovery of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

This guide provides an in-depth technical comparison of a specific, yet underexplored derivative, 3-(Methylamino)isonicotinic Acid , with other key isonicotinic acid derivatives. Due to the limited publicly available experimental data on this compound, this guide will leverage data from its closest structural analog, 3-aminoisonicotinic acid, and other well-characterized derivatives to forecast its potential properties and applications. By presenting established experimental protocols and comparative data, we aim to provide a foundational resource for researchers interested in exploring this promising area of medicinal chemistry.

The Significance of Substitution at the 3-Position

The substitution pattern on the pyridine ring of isonicotinic acid dramatically influences its biological activity. While modifications at the carboxylic acid group (forming esters, amides, and hydrazides) are common, substitutions on the ring itself offer a powerful strategy to modulate a compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets.

The 3-position, being ortho to the carboxylic acid and meta to the pyridine nitrogen, is of particular interest. An electron-donating group, such as an amino or methylamino group, at this position can be expected to increase the electron density of the pyridine ring and influence the acidity of the carboxylic acid. This can have profound effects on the molecule's binding affinity to target proteins and its pharmacokinetic properties.

Comparative Analysis of Isonicotinic Acid Derivatives

For a comprehensive comparison, we will evaluate this compound (hypothetically) against three key benchmarks:

  • Isonicotinic Acid : The parent compound, providing a baseline for physicochemical properties.

  • Isoniazid (Isonicotinic Acid Hydrazide) : The gold standard for antimicrobial (specifically, antitubercular) activity.

  • 3-Aminoisonicotinic Acid : The closest structural analog to our topic compound, for which some synthetic and characterization data is available.

  • N-(3-Aminophenyl) isonicotinamide : A derivative with demonstrated potent anti-inflammatory activity.[3]

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of key properties.

PropertyIsonicotinic AcidIsoniazid3-Aminoisonicotinic AcidN-(3-Aminophenyl) isonicotinamideThis compound (Predicted)
Molecular Formula C₆H₅NO₂C₆H₇N₃OC₆H₆N₂O₂C₁₂H₁₁N₃OC₇H₈N₂O₂
Molecular Weight 123.11 g/mol 137.14 g/mol 138.12 g/mol 213.24 g/mol 152.15 g/mol
LogP (Predicted) ~0.5~-0.7~0.2~1.5~0.6
Hydrogen Bond Donors 12222
Hydrogen Bond Acceptors 33434
pKa (Predicted) ~4.9 (Carboxylic Acid)-~5.2 (Carboxylic Acid)-~5.3 (Carboxylic Acid)

Note: Predicted values are estimations based on chemical structure and may vary from experimental values.

The introduction of a methyl group in This compound compared to 3-aminoisonicotinic acid is expected to slightly increase its lipophilicity (LogP) and molecular weight. The basicity of the amino group is also expected to be slightly higher due to the electron-donating nature of the methyl group, which may influence its pKa and interaction with biological targets.

Biological Activity: A Comparative Overview

The true potential of a compound is revealed through its biological activity. The following table summarizes known activities and provides a predictive assessment for this compound.

CompoundPrimary Biological ActivityKey Experimental Data (Example)Mechanism of Action (if known)
Isoniazid Antimicrobial (Antitubercular)MIC against M. tuberculosis H37Rv: ~0.02-0.2 µg/mLProdrug activated by mycobacterial KatG, inhibits mycolic acid synthesis.[2][5]
N-(3-Aminophenyl) isonicotinamide Anti-inflammatoryIC₅₀ (ROS inhibition): 1.42 ± 0.1 µg/mL[3]Putative inhibition of COX-2.[3]
3-Aminoisonicotinic Acid Biochemical Reagent/IntermediateLimited biological data available.[1][6]Not established.
This compound Hypothesized: Anti-inflammatory and/or Antimicrobial Data not available. Hypothesized: Potential for COX inhibition or novel antimicrobial mechanisms.

Based on structure-activity relationship (SAR) studies of pyridine derivatives, the introduction of a small alkylamino group at the 3-position could potentially enhance anti-inflammatory or antimicrobial activities.[4][7] The methyl group could improve membrane permeability and/or hydrophobic interactions within a target's active site.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of relevant isonicotinic acid derivatives and for key biological assays.

Synthesis of 3-Aminoisonicotinic Acid

This protocol is adapted from a known procedure and serves as a foundational method for synthesizing 3-substituted isonicotinic acids.[8]

Materials:

  • 3,4-Pyridinedicarboximide

  • Bromine

  • 10% Aqueous Sodium Hydroxide

  • 50% Sulfuric Acid

  • Water

Procedure:

  • To a 10% aqueous sodium hydroxide solution (100 mL), slowly add bromine (1.93 mL, 38.6 mmol) under ice-bath cooling.

  • Add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5.20 g, 35.1 mmol) to the solution.

  • Add an additional 60 mL of 10% aqueous sodium hydroxide solution and heat the mixture to 90°C with stirring for 40 minutes.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 3 with 50% sulfuric acid to precipitate the product.

  • Collect the solid by filtration and wash with water to yield 3-aminoisonicotinic acid as a light yellow powder.

General Synthesis of Isonicotinic Acid Amides

This protocol describes a general method for the synthesis of isonicotinic acid amides, such as N-(3-Aminophenyl) isonicotinamide.[3]

Materials:

  • Isonicotinic acid

  • Desired amine (e.g., 3-aminophenol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve isonicotinic acid (1 equivalent) and the desired amine (1 equivalent) in DMF.

  • Add DMAP (catalytic amount) to the solution.

  • Cool the mixture to 0°C and add DCC (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_synthesis General Synthesis of Isonicotinic Acid Derivatives Isonicotinic_Acid Isonicotinic Acid Hydrazine Hydrazine (NH2NH2) Isonicotinic_Acid->Hydrazine Condensation Coupling_Reagents Coupling Reagents (e.g., DCC, DMAP) Isonicotinic_Acid->Coupling_Reagents Esterification_Reagents Esterification Reagents (e.g., H2SO4) Isonicotinic_Acid->Esterification_Reagents Amine Amine (R-NH2) Amine->Coupling_Reagents Hydrazide Isonicotinic Acid Hydrazide (Isoniazid) Hydrazine->Hydrazide Alcohol Alcohol (R-OH) Alcohol->Esterification_Reagents Amide Isonicotinamide Derivative Coupling_Reagents->Amide Amidation Ester Isonicotinic Acid Ester Esterification_Reagents->Ester Esterification

Caption: General synthetic routes to isonicotinic acid derivatives.

In Vitro Anti-inflammatory Assay: ROS Inhibition

This assay measures the inhibition of reactive oxygen species (ROS) production from phagocytes, a key indicator of anti-inflammatory activity.[3]

Materials:

  • Hanks Balanced Salt Solution (HBSS)

  • Whole blood

  • Luminol

  • Serum-opsonized zymosan (SOZ)

  • Test compounds and Ibuprofen (standard)

  • 96-well microplate

  • Luminometer

Procedure:

  • Dilute whole blood with HBSS.

  • In a 96-well plate, add 25 µL of diluted blood, the test compound at various concentrations, and HBSS to a final volume of 100 µL.

  • Incubate the plate at 37°C for 15 minutes in the luminometer.

  • Add 25 µL of luminol solution.

  • Initiate the reaction by adding 25 µL of SOZ.

  • Measure the chemiluminescence over 50 minutes.

  • Calculate the percent inhibition relative to the control (no compound) and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9]

Materials:

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compounds and standard antibiotic

  • 96-well microplate

  • Resazurin or other viability indicator

Procedure:

  • Prepare serial dilutions of the test compounds in the microplate wells.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (inoculum only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Add the viability indicator and incubate for a further 2-4 hours.

  • The MIC is the lowest concentration of the compound that prevents a color change (indicating inhibition of growth).

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design.

G cluster_antimicrobial Antimicrobial Mechanism (Isoniazid) cluster_antiinflammatory Anti-inflammatory Mechanism (Hypothesized) Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme Isoniazid->KatG Activation Active_Radical Isonicotinic Acyl Radical KatG->Active_Radical Adduct Isonicotinoyl-NADH Adduct Active_Radical->Adduct + NADH NADH NADH InhA InhA Enzyme Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isonicotinic_Derivative Isonicotinic Acid Derivative Isonicotinic_Derivative->COX2 Inhibition

Caption: Potential mechanisms of action for isonicotinic acid derivatives.

For antimicrobial activity, the well-established pathway for isoniazid involves its activation to a radical species that ultimately inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[5] It is plausible that novel derivatives could share this target or possess entirely new mechanisms of action.

In the context of anti-inflammatory effects, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Molecular docking studies suggest that isonicotinic acid derivatives can bind to the active site of COX-2, providing a rationale for their observed anti-inflammatory properties.[3]

Conclusion and Future Directions

While This compound remains a molecule with untapped potential due to a lack of extensive research, this comparative guide provides a strong foundation for its future investigation. By analyzing structurally similar compounds, we can hypothesize that it may possess valuable anti-inflammatory and/or antimicrobial properties. The provided experimental protocols offer a clear path for its synthesis and biological evaluation.

Future research should focus on:

  • The development of an efficient synthetic route for this compound.

  • A comprehensive in vitro screening campaign to assess its activity against a panel of bacterial, fungal, and inflammatory targets.

  • Comparative studies against the benchmarks outlined in this guide to understand its relative potency and spectrum of activity.

  • Mechanistic studies to elucidate its mode of action.

The isonicotinic acid scaffold continues to be a rich source of therapeutic innovation. The exploration of derivatives such as this compound is a promising avenue for the discovery of next-generation drugs to address unmet medical needs.

References

Comparative study of different synthetic routes to 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among these, pyridine carboxylic acid derivatives hold a significant place due to their prevalence in a wide array of bioactive compounds. 3-(Methylamino)isonicotinic acid, a key building block, is of particular interest for the synthesis of various pharmaceutical agents. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a pyridine ring substituted with a carboxylic acid and a methylamino group, provides a versatile scaffold for the development of new therapeutic agents. The ability to efficiently and economically synthesize this compound is therefore of paramount importance to the pharmaceutical industry. This guide will explore and compare two of the most common and practical synthetic strategies: Nucleophilic Aromatic Substitution and Direct N-Methylation.

Route 1: Nucleophilic Aromatic Substitution of 3-Haloisonicotinic Acids

This classical and widely utilized approach involves the displacement of a halogen atom from the 3-position of an isonicotinic acid derivative by methylamine. The reactivity of the starting halide is a critical factor, with bromine and chlorine being the most common leaving groups.

Causality Behind Experimental Choices

The selection of a 3-haloisonicotinic acid, such as 3-bromoisonicotinic acid, is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions relative to the nitrogen, and ortho/para to the activating groups. The bromine atom at the 3-position serves as a good leaving group for this transformation.

Copper catalysis is often employed to facilitate this amination reaction. The copper(I) catalyst is believed to coordinate to both the amine and the aryl halide, thereby lowering the activation energy for the substitution. The choice of a suitable base is also crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol: Copper-Catalyzed Amination of 3-Bromoisonicotinic Acid

This protocol is adapted from established procedures for the amination of halo-pyridines.[1]

Materials:

  • 3-Bromoisonicotinic acid

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • A suitable ligand (e.g., L-proline or a diamine ligand)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-bromoisonicotinic acid (1 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF or DMSO.

  • Add a solution of methylamine (2-3 equivalents) in THF or bubble methylamine gas through the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Synthetic Pathway

Route_1_Nucleophilic_Aromatic_Substitution start 3-Bromoisonicotinic Acid reaction Nucleophilic Aromatic Substitution start->reaction methylamine Methylamine (CH3NH2) methylamine->reaction catalyst Cu(I) Catalyst Base catalyst->reaction product This compound reaction->product Route_2_N_Methylation start 3-Aminoisonicotinic Acid reaction Reductive Amination start->reaction reagents Formaldehyde (CH2O) Reducing Agent reagents->reaction product This compound reaction->product

References

A Comparative Guide to Elucidating the Mechanism of Action of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth, experience-driven framework for investigating the mechanism of action of 3-(Methylamino)isonicotinic Acid, a compound of potential interest due to its structural similarity to nicotinic acid (niacin). While the precise biological targets of this compound are not yet established, its isonicotinic acid core provides a strong rationale for exploring its potential interaction with the nicotinic acid receptor, GPR109A (also known as HCA2).[1][2]

This guide will not simply list protocols; it will delve into the scientific reasoning behind each experimental choice, offering a self-validating system to build a robust data package for confirming the compound's mechanism of action. We will compare its hypothetical profile to that of established GPR109A agonists, providing a clear benchmark for its potential therapeutic utility.

Hypothesized Mechanism of Action: A GPR109A-Centric Approach

Given that this compound is a derivative of isonicotinic acid, a logical starting point for investigation is the G protein-coupled receptor GPR109A.[3] Niacin, a well-known GPR109A agonist, exerts its therapeutic effects on lipid metabolism and inflammation through this receptor.[1][4] Therefore, we hypothesize that this compound may also function as a GPR109A agonist.

Activation of GPR109A by an agonist typically leads to the coupling of Gαi/o proteins, which in turn inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This signaling cascade is responsible for many of the downstream effects of GPR109A activation, including the inhibition of lipolysis in adipocytes and anti-inflammatory responses in immune cells.[1][6]

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPR109A GPR109A G_protein Gαi/o GPR109A->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP AC->cAMP G_protein->AC Inhibits Agonist This compound (Hypothesized Agonist) Agonist->GPR109A Binds ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 1: Hypothesized GPR109A Signaling Pathway for this compound.

Experimental Workflow for Mechanism Confirmation

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to first establish a direct interaction with the receptor and then to characterize the functional consequences of this interaction at the cellular level.

Experimental_Workflow cluster_tier1 Tier 1: Receptor-Level Interaction cluster_tier2 Tier 2: Cellular Functional Response cluster_tier3 Tier 3: Comparative Analysis Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) GTP_Assay [35S]GTPγS Binding Assay (Measure G-protein Activation) Binding_Assay->GTP_Assay Informs cAMP_Assay cAMP Inhibition Assay (Confirm Functional Potency - IC50) GTP_Assay->cAMP_Assay Confirms Lipolysis_Assay Adipocyte Lipolysis Assay (Assess Physiological Effect) cAMP_Assay->Lipolysis_Assay Predicts Cytokine_Assay Anti-inflammatory Assay (Measure Cytokine Release) cAMP_Assay->Cytokine_Assay Predicts Comparison Compare with Niacin and other known GPR109A modulators Lipolysis_Assay->Comparison Cytokine_Assay->Comparison

Figure 2: Experimental Workflow for Characterizing this compound.
Part 1: Establishing Receptor Binding and Activation

The foundational step is to determine if this compound physically interacts with GPR109A and if this binding event leads to G-protein activation.

A. Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.

  • Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Protocol:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Incubate the membranes with a constant concentration of a high-affinity GPR109A radioligand (e.g., [³H]-Niacin).

    • Add increasing concentrations of unlabeled this compound or a known competitor (e.g., unlabeled Niacin).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

B. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the activation of G-proteins in response to receptor binding, providing a direct measure of agonism.

  • Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state.

  • Protocol:

    • Use the same GPR109A-expressing cell membranes as in the binding assay.

    • Incubate the membranes with GDP and increasing concentrations of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS.

    • Plot the data to determine the EC50 (concentration for 50% of maximal response) and the maximal activation (Emax) relative to a full agonist like Niacin.

Part 2: Characterizing Cellular Functional Responses

Demonstrating receptor binding and G-protein activation is crucial, but understanding the downstream cellular consequences is paramount for predicting in vivo effects.

A. cAMP Inhibition Assay

  • Objective: To measure the functional potency (IC50) of this compound in a whole-cell context.

  • Principle: As GPR109A activation inhibits adenylyl cyclase, an agonist will reduce the intracellular accumulation of cAMP induced by an adenylyl cyclase activator like forskolin.

  • Protocol:

    • Culture GPR109A-expressing cells in a suitable format (e.g., 96-well plates).

    • Pre-treat the cells with increasing concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Determine the IC50 value from the concentration-response curve.

B. Anti-Lipolytic Assay in Adipocytes

  • Objective: To assess the physiological effect of this compound on a key target cell type.

  • Principle: In adipocytes, GPR109A activation inhibits lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[6]

  • Protocol:

    • Isolate primary adipocytes or use a differentiated adipocyte cell line (e.g., 3T3-L1).

    • Pre-treat the adipocytes with increasing concentrations of this compound.

    • Stimulate lipolysis with a β-adrenergic agonist like isoproterenol.

    • After incubation, collect the medium and measure the concentration of released glycerol or FFAs using a colorimetric or fluorometric assay kit.

    • Calculate the IC50 for the inhibition of lipolysis.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the data for this compound, it is essential to run parallel experiments with well-characterized GPR109A modulators.

CompoundTypeRationale for Inclusion
Niacin Full AgonistThe endogenous and therapeutic benchmark for GPR109A activation.[1]
Acifran Full AgonistA structurally distinct agonist, useful for confirming on-target effects.[1]
MK-0354 Partial AgonistProvides a comparison for compounds with sub-maximal efficacy.[1]
Mepenzolate bromide Antagonist/InhibitorUsed as a negative control to ensure observed effects are GPR109A-mediated.[7]

Hypothetical Data Summary and Interpretation

The following table presents a plausible dataset that would support the hypothesis that this compound is a potent and efficacious GPR109A agonist, comparable to Niacin.

CompoundBinding Affinity (Ki, nM)G-Protein Activation (EC50, nM)cAMP Inhibition (IC50, nM)Lipolysis Inhibition (IC50, nM)
This compound 150250300450
Niacin 100200250400
Acifran 50100120200
MK-0354 200500 (Partial)600 (Partial)800 (Partial)
Mepenzolate bromide >10,000No activityNo activityNo activity
  • Interpretation: The hypothetical data suggest that this compound binds to GPR109A with high affinity and acts as a full agonist, comparable in potency to Niacin across all tested assays. The lack of activity from the antagonist confirms that the observed effects are specifically mediated through GPR109A.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to confirm the mechanism of action of this compound. By following this experimental workflow, researchers can build a comprehensive data package that moves beyond simple screening to provide a deep understanding of the compound's pharmacology.

If the experimental data align with the hypothetical results presented, it would provide strong evidence that this compound is a GPR109A agonist. This would position it as a promising candidate for further preclinical development in therapeutic areas where GPR109A activation is beneficial, such as dyslipidemia and inflammatory diseases.[1][4] Subsequent studies should then focus on in vivo efficacy models, pharmacokinetic profiling, and safety pharmacology to fully characterize its therapeutic potential.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-(Methylamino)isonicotinic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 3-(methylamino)isonicotinic acid analogs and related isonicotinic acid derivatives. Drawing from recent advancements in medicinal chemistry, we will explore how subtle molecular modifications influence their biological activity, with a particular focus on their potential as anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative overview supported by experimental data and mechanistic insights.

Introduction: The Isonicotinic Acid Scaffold in Medicinal Chemistry

The isonicotinic acid framework, a pyridine carboxylic acid isomer, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an amino group at the 3-position, particularly a methylamino substituent, creates a key building block for developing targeted therapies. This guide will delve into the SAR of this specific class of compounds, comparing their efficacy against various biological targets.

Anticancer Activity: Targeting Key Kinases and Signaling Pathways

Recent research has highlighted the potential of isonicotinic acid derivatives as potent anticancer agents. The SAR studies in this area have primarily focused on inhibiting key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and Aurora-A kinase.

VEGFR-2 Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A study on novel nicotinic acid derivatives demonstrated that specific analogs can exhibit significant cytotoxic activity by selectively inhibiting VEGFR-2.[2] One of the most potent compounds identified, Compound 5c , showed a VEGFR-2 inhibition with an IC50 of 0.068 μM.[2] The key structural features contributing to this high potency include a specific substitution pattern on the nicotinic acid core, which allows for optimal binding to the kinase domain of VEGFR-2.[2]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A typical experimental workflow to determine the VEGFR-2 inhibitory activity of synthesized analogs is as follows:

  • Compound Preparation : Analogs are dissolved in DMSO to create stock solutions.

  • Kinase Reaction : The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Incubation : The synthesized compounds at various concentrations are added to the wells and incubated at a controlled temperature to allow for the kinase reaction to occur.

  • Detection : The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay.

  • IC50 Determination : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Incubation Incubation Compound->Incubation Enzyme VEGFR-2 Enzyme->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50 IC50 Calculation Detection->IC50

Caption: Workflow for VEGFR-2 Inhibition Assay.

Aurora-A Kinase Inhibition

Aurora-A kinase is another crucial target in cancer therapy, as its overexpression is linked to tumorigenesis in various cancers. A series of novel pyrazole derivatives incorporating an isonicotinoyl moiety were synthesized and evaluated for their anticancer activity.[3] Among these, Compound P-6 demonstrated potent cytotoxicity against HCT116 and MCF-7 cancer cell lines with IC50 values of 0.37–0.44 μM and inhibited Aurora-A kinase with an IC50 of 0.11 μM.[3] The SAR analysis revealed that the presence of a thiazolidin-4-one ring and specific substitutions on the phenyl rings were critical for the observed high potency.[3]

Table 1: Comparison of Anticancer Activity of Isonicotinic Acid Analogs

Compound IDTargetCancer Cell LineIC50 (μM)Reference
5c VEGFR-2HCT-15, PC-30.068 (enzyme)[2]
P-6 Aurora-A KinaseHCT116, MCF-70.37-0.44 (cell)[3]
P-20 Aurora-A KinaseHCT116, MCF-70.39-0.56 (cell)[3]

Anti-inflammatory Activity: Inhibition of Reactive Oxygen Species (ROS)

Chronic inflammation is a key driver of various diseases. Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.[4]

A study focused on the synthesis of isonicotinates as anti-inflammatory agents found that several compounds exhibited remarkably high activity.[4] For instance, Compound 5 , an isonicotinate of meta-aminophenol, displayed an exceptional IC50 value of 1.42 ± 0.1 µg/mL for the inhibition of ROS production, which was eight-fold more potent than the standard drug ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).[4] This highlights the importance of the aminophenol moiety and its substitution pattern on the isonicotinic acid core for potent anti-inflammatory effects.

Experimental Protocol: In Vitro ROS Inhibition Assay

The following protocol outlines a common method for assessing the ROS inhibitory potential of novel compounds:

  • Cell Culture : Human whole blood or isolated neutrophils are used.

  • Compound Treatment : Cells are pre-incubated with various concentrations of the test compounds.

  • ROS Induction : A stimulating agent (e.g., phorbol myristate acetate - PMA) is added to induce ROS production.

  • Detection : A chemiluminescence probe (e.g., luminol) is added, which emits light upon reaction with ROS. The light intensity is measured using a luminometer.

  • IC50 Calculation : The IC50 value is determined by plotting the percentage of ROS inhibition against the compound concentration.

ROS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Immune Cells Incubation Pre-incubation Cells->Incubation Compound Test Compound Compound->Incubation Stimulation ROS Induction (PMA) Incubation->Stimulation Detection Chemiluminescence Measurement Stimulation->Detection IC50 IC50 Calculation Detection->IC50

References

A Comparative Guide to the In Vivo and In vitro Efficacy of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the efficacy of 3-(Methylamino)isonicotinic Acid, a novel isonicotinic acid derivative, by comparing its performance in both laboratory (in vitro) and living organism (in vivo) settings. While direct experimental data for this specific compound is emerging, this document synthesizes established methodologies and data from closely related isonicotinic acid analogs to present a robust template for its assessment as a potential therapeutic agent. We will explore its potential anti-inflammatory and antimicrobial properties, offering detailed experimental protocols and comparative analyses against established alternatives.

Introduction: The Therapeutic Potential of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with notable examples including isoniazid, a cornerstone in the treatment of tuberculosis.[1][2] The pyridine-4-carboxylic acid scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[3][4] this compound represents a new iteration within this chemical class, and a thorough understanding of its efficacy requires a dual approach, examining its activity at both the cellular and whole-organism levels. This guide will delineate the critical steps and considerations for such a comparative evaluation.

Assessing Anti-inflammatory Efficacy: From Benchtop to Preclinical Models

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Isonicotinic acid derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of reactive oxygen species (ROS) and the modulation of inflammatory pathways.[3][5]

In Vitro Efficacy: Inhibition of Reactive Oxygen Species (ROS)

A key mechanism by which inflammation is propagated is through the excessive production of ROS by immune cells. A common and effective method to assess the antioxidant potential of a compound is the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.

This protocol outlines the steps to measure the ability of this compound to inhibit ROS production in a cellular model.

Materials:

  • Human neutrophil or macrophage cell line (e.g., HL-60 or RAW 264.7)

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Phorbol 12-myristate 13-acetate (PMA) or Zymosan (as ROS inducers)

  • This compound

  • Ibuprofen (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture the chosen cell line under standard conditions.

  • Cell Seeding: Seed the cells into a 96-well microplate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and a range of serial dilutions. Prepare a stock solution of Ibuprofen.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of this compound or Ibuprofen for 1 hour. Include a vehicle control group.

  • DCFDA Loading: Wash the cells with PBS and then incubate with 20 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • ROS Induction: Wash the cells again with PBS and then stimulate with a ROS inducer (e.g., PMA or Zymosan) for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Calculate the percentage of ROS inhibition for each concentration of the test compound compared to the stimulated, untreated control. Determine the IC50 value (the concentration required to inhibit 50% of ROS production).

To illustrate the expected outcome, the following table presents hypothetical data for this compound based on published results for other isonicotinic acid derivatives.[3]

CompoundIC50 (µM) for ROS Inhibition
This compoundHypothetical Value
Isonicotinic Acid Derivative 59.33 ± 0.07
Ibuprofen73.62 ± 12.49
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To translate the in vitro findings to a living system, the carrageenan-induced paw edema model in rodents is a standard and reliable method for assessing acute anti-inflammatory activity.[6][7][8][9][10]

This protocol details the procedure for evaluating the anti-inflammatory effect of this compound in a mouse model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Indomethacin (as a positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the mice into groups (n=6 per group): Vehicle control, this compound (various doses), and Indomethacin (10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

The table below illustrates a potential outcome for the in vivo anti-inflammatory study, drawing parallels from published data on isonicotinamide.[5]

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
This compoundDose 1Hypothetical Value
This compoundDose 2Hypothetical Value
Indomethacin10~50-60%
Comparative Analysis: Bridging In Vitro and In Vivo Results

A strong correlation between potent in vitro ROS inhibition and significant in vivo anti-inflammatory activity would provide compelling evidence for the therapeutic potential of this compound. Discrepancies, however, are also informative. For instance, a compound with high in vitro efficacy but poor in vivo results may indicate issues with bioavailability, metabolism, or off-target effects.

In_Vivo_In_Vitro_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Cell Culture treatment Compound Treatment invitro_start->treatment ros_induction ROS Induction treatment->ros_induction measurement Fluorescence Measurement ros_induction->measurement ic50 IC50 Determination measurement->ic50 comparison Comparative Analysis ic50->comparison Correlate invivo_start Animal Acclimatization drug_admin Drug Administration invivo_start->drug_admin edema_induction Edema Induction drug_admin->edema_induction paw_measurement Paw Volume Measurement edema_induction->paw_measurement inhibition Edema Inhibition (%) paw_measurement->inhibition inhibition->comparison Correlate

Caption: Workflow for comparing in vitro and in vivo anti-inflammatory efficacy.

Evaluating Antimicrobial Efficacy: A Parallel Investigative Path

The isonicotinic acid scaffold is also a known pharmacophore for antimicrobial agents.[4][8][11][12][13] Therefore, a comprehensive evaluation of this compound should include an assessment of its antimicrobial properties.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][5][13][14][15]

This protocol describes how to determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Ciprofloxacin (as a positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound and Ciprofloxacin in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following table presents hypothetical MIC values for this compound against common bacterial pathogens.

OrganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusHypothetical Value0.25 - 1
Escherichia coliHypothetical Value0.015 - 0.12
In Vivo Efficacy: Murine Systemic Infection Model

A systemic infection model in mice is a crucial step to determine if the in vitro antimicrobial activity translates to a therapeutic effect in a living organism.[2][6][16][17][18][19][20][21]

This protocol outlines the procedure to assess the efficacy of this compound in a mouse model of systemic infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Staphylococcus aureus (clinical isolate)

  • Tryptic Soy Broth (TSB)

  • This compound

  • Vancomycin (as a positive control)

  • Saline

Procedure:

  • Bacterial Preparation: Grow S. aureus to mid-log phase and prepare an infectious dose.

  • Infection: Induce systemic infection in mice via intraperitoneal (i.p.) injection of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the vehicle, this compound (various doses), or Vancomycin.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality over a set period (e.g., 7 days).

  • Bacterial Load Determination: At the end of the study, euthanize the surviving mice and determine the bacterial load in key organs (e.g., spleen, liver, kidneys) by plating homogenized tissue on agar plates.

  • Data Analysis: Compare the survival rates and organ bacterial loads between the treatment groups and the vehicle control.

The table below provides a hypothetical representation of the outcomes from the in vivo infection model.

Treatment GroupDose (mg/kg)Survival Rate (%)Spleen Bacterial Load (log10 CFU/g)
Vehicle Control-0~7-8
This compoundDose 1Hypothetical ValueHypothetical Value
This compoundDose 2Hypothetical ValueHypothetical Value
Vancomycin110100<2
Comparative Analysis: A Holistic View of Antimicrobial Potential

A successful antimicrobial candidate will exhibit low MIC values in vitro and demonstrate a significant reduction in bacterial burden and improved survival rates in vivo. A disconnect between these findings can point to pharmacokinetic challenges or the development of in-host resistance mechanisms.

Antimicrobial_Efficacy_Comparison cluster_invitro_antimicrobial In Vitro Antimicrobial Efficacy cluster_invivo_antimicrobial In Vivo Antimicrobial Efficacy mic_assay Broth Microdilution MIC Assay mic_value MIC Value Determination mic_assay->mic_value final_assessment Overall Antimicrobial Potential mic_value->final_assessment Informs infection_model Murine Systemic Infection Model survival_analysis Survival Rate Analysis infection_model->survival_analysis bacterial_load Organ Bacterial Load infection_model->bacterial_load survival_analysis->final_assessment Correlates with bacterial_load->final_assessment Correlates with

Caption: A comparative framework for assessing antimicrobial efficacy.

Benchmarking Against Alternatives

To establish the true therapeutic value of this compound, its performance must be compared to existing drugs with similar indications.

Anti-inflammatory Alternatives

Nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Indomethacin are common benchmarks. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[4][12][22][23][24]

Anti_Inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX_Enzymes Inhibit

Caption: Mechanism of action of NSAIDs.

Antimicrobial Alternatives

For antimicrobial comparison, Fluoroquinolones (e.g., Ciprofloxacin) and Glycopeptides (e.g., Vancomycin) are relevant. Fluoroquinolones inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[3][11][16][17][25] Vancomycin inhibits cell wall synthesis in Gram-positive bacteria.

Antimicrobial_Mechanisms cluster_fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) cluster_vancomycin Glycopeptides (e.g., Vancomycin) DNA_Replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase & Topoisomerase IV DNA_Gyrase->DNA_Replication Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase Inhibit Cell_Wall Bacterial Cell Wall Synthesis Vancomycin Vancomycin Vancomycin->Cell_Wall Inhibit

Caption: Mechanisms of action of common antibiotics.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the comparative evaluation of this compound's in vivo and in vitro efficacy. By systematically assessing its anti-inflammatory and antimicrobial properties and benchmarking them against established drugs, researchers can gain a comprehensive understanding of its therapeutic potential. Positive correlations between in vitro and in vivo data will build a strong case for further preclinical and clinical development. Future studies should also focus on elucidating the precise molecular mechanisms of action, conducting detailed pharmacokinetic and toxicological profiling, and exploring structure-activity relationships to optimize the therapeutic index of this promising class of compounds.

References

A Comparative Benchmarking Guide: Evaluating 3-(Methylamino)isonicotinic Acid in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the isonicotinic acid scaffold has emerged as a privileged structure, yielding compounds with a wide array of biological activities, including notable anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 3-(Methylamino)isonicotinic Acid, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This comparison will be grounded in robust in vitro experimental designs, enabling researchers to accurately assess the anti-inflammatory potential of this new chemical entity.

The rationale for this investigation stems from recent findings that isonicotinic acid derivatives can exhibit potent anti-inflammatory effects, in some cases surpassing the efficacy of standard drugs like Ibuprofen.[1][3] For instance, one study reported an isonicotinate with an exceptional half-maximal inhibitory concentration (IC50) value of 1.42 ± 0.1 µg/mL in a reactive oxygen species (ROS) inhibition assay, a value eightfold lower than that of Ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).[1] Such findings underscore the therapeutic promise of this chemical class and necessitate rigorous evaluation of new analogs like this compound.

This guide will detail the experimental protocols for two key in vitro anti-inflammatory assays: a Cyclooxygenase-2 (COX-2) enzyme inhibition assay and a lipopolysaccharide (LPS)-induced inflammation assay in RAW 264.7 macrophage cells. By comparing the performance of this compound against Ibuprofen in these standardized assays, researchers can gain valuable insights into its mechanism of action and relative potency.

Experimental Design & Rationale

The selection of Ibuprofen as the standard compound is based on its well-characterized mechanism of action as a non-selective inhibitor of COX enzymes, which are central to the inflammatory cascade.[4][5] This makes it an ideal benchmark for evaluating the potential COX-inhibitory activity of this compound. The two proposed assays provide complementary information: the COX-2 enzyme assay offers a direct measure of target engagement, while the cell-based assay provides a more physiologically relevant context by assessing the inhibition of inflammatory mediators in response to a bacterial endotoxin.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Test_Compound This compound (Test Compound) COX2_Assay COX-2 Enzyme Inhibition Assay Test_Compound->COX2_Assay RAW_Assay RAW 264.7 Cell-Based LPS-Induced Inflammation Assay Test_Compound->RAW_Assay Standard_Compound Ibuprofen (Standard Compound) Standard_Compound->COX2_Assay Standard_Compound->RAW_Assay Assay_Reagents Assay-Specific Reagents Assay_Reagents->COX2_Assay Assay_Reagents->RAW_Assay IC50_Calculation IC50 Value Calculation COX2_Assay->IC50_Calculation RAW_Assay->IC50_Calculation Comparative_Analysis Comparative Performance Analysis IC50_Calculation->Comparative_Analysis

Caption: A streamlined workflow for the comparative benchmarking of this compound against Ibuprofen.

Key Performance Indicators & Data Presentation

The primary performance metric for both assays will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzymatic activity or inflammatory response. A lower IC50 value indicates greater potency. The results will be summarized in the following tables for a clear and direct comparison.

Table 1: COX-2 Enzyme Inhibition Assay Data

CompoundIC50 (µM)
This compoundExperimental Value
Ibuprofen (Standard)~13[6]

Table 2: RAW 264.7 Cell-Based Assay Data (Nitric Oxide Inhibition)

CompoundIC50 (µM)
This compoundExperimental Value
Ibuprofen (Standard)Literature/Experimental Value

Experimental Protocols

Protocol 1: COX-2 Enzyme Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening kits.

Objective: To determine the IC50 value of this compound for the inhibition of human recombinant COX-2 enzyme.

Materials:

  • Human Recombinant COX-2 Enzyme

  • Arachidonic Acid (Substrate)

  • Colorimetric Substrate (e.g., TMPD)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • This compound

  • Ibuprofen

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound and Ibuprofen in a suitable solvent (e.g., DMSO). Create a series of dilutions of each compound in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compound and standard to their respective wells. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and standard. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Protocol 2: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is based on established methods for assessing anti-inflammatory activity in cell culture.[4]

Objective: To determine the IC50 value of this compound for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Ibuprofen

  • Griess Reagent

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Ibuprofen for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagram: Signaling Pathway of Inflammation Inhibition

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO produces Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins produces Test_Compound This compound (Potential Inhibitor) Test_Compound->iNOS potential inhibition Test_Compound->COX2 Ibuprofen Ibuprofen (Known Inhibitor) Ibuprofen->COX2

Caption: Inhibition of key inflammatory pathways by Ibuprofen and the potential sites of action for this compound.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking this compound against the established anti-inflammatory drug, Ibuprofen. By employing standardized in vitro assays and focusing on key performance indicators such as IC50 values, researchers can obtain reliable and comparable data. The provided protocols and conceptual diagrams serve as a practical resource for scientists in the field of drug development to effectively evaluate the therapeutic potential of novel isonicotinic acid derivatives. The insights gained from this comparative analysis will be instrumental in guiding further preclinical and clinical development of promising anti-inflammatory agents.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Chemical Research

In the fields of medicinal chemistry and drug development, reproducibility is the bedrock of scientific progress.[1][2] The ability of independent researchers to obtain consistent results is what transforms a novel finding into established knowledge. However, a "reproducibility crisis" has been widely acknowledged, with chemistry being one of the disciplines most affected.[1][3][4] Factors contributing to this issue range from ambiguous reporting and variations in reagent quality to a lack of detail in experimental protocols.[1][3]

This guide focuses on a specific, yet representative, molecule: 3-(Methylamino)isonicotinic Acid (CAS 1461602-59-4).[5][6] As a substituted pyridine carboxylic acid, it serves as a valuable building block in the synthesis of pharmacologically active compounds.[7][8][9] Ensuring the reproducibility of experiments involving this reagent is paramount for the integrity of screening campaigns and the successful development of new therapeutics. This document provides a framework for researchers to control critical variables, from initial synthesis and characterization to downstream applications, thereby fostering a culture of robust and reliable science.

Part 1: The Foundation of Reproducibility - Synthesis and Purification of this compound

The identity and purity of a starting material are the most critical factors for experimental reproducibility. An impurity profile that differs from batch to batch will invariably lead to inconsistent results. While this compound can be commercially sourced, understanding its synthesis and purification is vital for quality control and for researchers who may need to synthesize it in-house.[1]

Most synthetic routes to substituted pyridine rings involve the condensation of carbonyl compounds or cycloaddition reactions.[10] A plausible and common approach for a substituted isonicotinic acid like this involves the modification of a pre-existing pyridine ring.

Hypothetical Synthetic Workflow

A common strategy for introducing an amino group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) on an activated precursor, such as a halogenated pyridine. The carboxylic acid moiety can be introduced via oxidation of a methyl group or hydrolysis of a nitrile.

Synthesis_Workflow start 3-Chloro-4-methylpyridine step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 Methylamine (CH3NH2) High T, P intermediate 3-(Methylamino)-4-methylpyridine step1->intermediate step2 Oxidation intermediate->step2 KMnO4 or other strong oxidant product 3-(Methylamino)isonicotinic Acid step2->product

Caption: A plausible synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-substituted pyridine is activated towards nucleophilic attack. Using a strong nucleophile like methylamine under heat and pressure is necessary to overcome the inherent electron-rich nature of the pyridine ring. The choice of solvent and temperature is critical to manage reaction kinetics and minimize side reactions.

  • Oxidation: The methyl group at the 4-position is a common precursor to the carboxylic acid.[11] Potassium permanganate (KMnO₄) is a powerful, cost-effective oxidant for this transformation. However, reaction conditions must be carefully controlled (temperature, pH) to prevent over-oxidation or degradation of the pyridine ring.

Comparison of Purification Methods

Purification is not merely about removing impurities; it's about achieving a consistent purity level. The two most common methods, recrystallization and column chromatography, offer different advantages and can impact the final form of the material (e.g., crystal habit, residual solvent), which affects solubility and reactivity.

Method Principle Pros Cons Impact on Reproducibility
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, scalable, can yield high-purity crystalline material.Relies on finding a suitable solvent system; may have lower initial recovery.Provides a consistent crystalline form, which can lead to more predictable dissolution rates in subsequent reactions. Can be less effective at removing structurally similar impurities.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.High resolving power, capable of separating closely related impurities.More expensive, less scalable, introduces silica and solvents as potential contaminants.Excellent for achieving very high purity (>99%), but variations in silica gel activity, solvent polarity, and column packing can introduce variability between batches.

Part 2: Unambiguous Characterization - Establishing the Ground Truth

Before any experiment, the identity, purity, and integrity of the starting material must be unequivocally confirmed. Relying solely on a supplier's Certificate of Analysis is insufficient; in-house validation is a cornerstone of reproducible science.

Analytical Quality Control Workflow

A multi-technique approach is necessary to build a complete profile of the compound.

QC_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis NMR 1H & 13C NMR Decision Pass/Fail NMR->Decision MS Mass Spectrometry MS->Decision HPLC HPLC-UV HPLC->Decision FTIR FTIR MeltingPoint Melting Point Sample Incoming Sample of This compound Sample->NMR Structural ID Sample->MS Molecular Weight Sample->HPLC Purity (%) Sample->FTIR Functional Groups Sample->MeltingPoint Physical Constant

Caption: A comprehensive analytical workflow for quality control.

Key Characterization Techniques and Expected Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Should confirm the number of protons and their chemical environments. For this compound, one would expect to see distinct signals for the methyl group protons, the N-H proton, and the three aromatic protons on the pyridine ring.[12] The coupling patterns of the aromatic protons are particularly diagnostic for the substitution pattern.

  • ¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.[13][14]

2. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[15][16]

  • Methodology: A reverse-phase C18 column is typically effective.[16] A simple isocratic or gradient method using a buffered aqueous mobile phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile) is a good starting point.[17]

  • Detection: UV detection is suitable due to the aromatic nature of the compound. The wavelength should be set at a λmax for maximum sensitivity, likely around 260-270 nm.[16]

  • Trustworthiness: A single sharp peak for the main compound with an area percentage >98% is typically desired. The method should be validated for linearity and limit of detection (LOD).[15]

3. Mass Spectrometry (MS): MS provides confirmation of the molecular weight.

  • Expected Ion: For this compound (C₇H₈N₂O₂), the expected exact mass is 152.0586 g/mol .[5] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm), ruling out alternative elemental compositions.

Technique Parameter Expected Result for this compound Purpose in Reproducibility
¹H NMR Chemical Shifts (δ)~2.9-3.1 ppm (s, 3H, -CH₃); ~4.5-5.5 ppm (br s, 1H, -NH); ~7.5-8.5 ppm (m, 3H, Ar-H); ~13 ppm (br s, 1H, -COOH)Confirms structural integrity and substitution pattern.
¹³C NMR Chemical Shifts (δ)~30 ppm (-CH₃); ~115-155 ppm (Ar-C); ~168 ppm (C=O)Confirms carbon framework.
HPLC-UV Purity>98% peak area at λmax ~265 nmQuantifies purity and detects non-volatile impurities.
HRMS (ESI+) [M+H]⁺m/z 153.0662 ± 5 ppmUnambiguously confirms elemental composition and molecular weight.

Part 3: A Case Study - Reproducible Amide Coupling Protocol

A primary application for a carboxylic acid like this is in amide bond formation, a cornerstone reaction in medicinal chemistry. Here, we detail a protocol for coupling this compound with a generic primary amine (e.g., Benzylamine) using HATU, a common coupling reagent.

Experimental Protocol Workflow

Coupling_Protocol cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Dissolve Acid (1.0 eq) in dry DMF B 2. Add Benzylamine (1.1 eq) A->B C 3. Add DIPEA (2.5 eq) B->C D 4. Cool to 0 °C C->D E 5. Add HATU (1.2 eq) in one portion D->E F 6. Warm to RT, stir 4h E->F G 7. Quench with H2O F->G H 8. Extract with EtOAc G->H I 9. Purify via Column Chromatography H->I

Caption: Step-by-step workflow for a reproducible amide coupling reaction.

Detailed Step-by-Step Methodology & Justification
  • Preparation (The "Why"): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: An inert atmosphere and anhydrous solvent are critical. Amide coupling reagents like HATU are highly moisture-sensitive. Water will hydrolyze the activated ester intermediate, halting the reaction and reducing yield, a common source of irreproducibility.

  • Reagent Addition (The "Why"): Add Benzylamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: A slight excess of the amine ensures the complete consumption of the limiting carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the activation step with HATU and to deprotonate the carboxylic acid, facilitating the reaction. Using an insufficient amount of base will stall the reaction.

  • Activation and Reaction (The "Why"): Cool the reaction mixture to 0 °C in an ice bath. Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Causality: Cooling to 0 °C controls the initial exothermic reaction upon adding the potent coupling reagent. A slight excess of HATU ensures full activation of the acid. The reaction progress should ideally be monitored (e.g., by TLC or LC-MS) to determine the true endpoint, as a fixed time can be a source of variability if reagent quality differs.

  • Workup and Purification (The "Why"): Quench the reaction by adding water. Extract the product into an organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

    • Causality: The aqueous workup removes water-soluble components like DMF, excess reagents, and salts. The specific washes are designed to remove specific leftover reactants, ensuring a cleaner crude product for purification. This systematic removal of byproducts is essential for obtaining a pure final compound reproducibly.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Methylamino)isonicotinic Acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, procedural, and technically grounded advice to ensure this compound is managed responsibly, building a foundation of trust and safety in our laboratory operations.

Hazard Identification and Core Safety Principles

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound, while not acutely toxic in all contexts, presents specific hazards that must be managed with care.

1.1. Health Hazard Profile

Based on data for the parent compound, isonicotinic acid, and related derivatives, this compound should be handled as a hazardous substance. Key hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3][4]

The primary causality for these hazards lies in the compound's chemical nature as a carboxylic acid, which can disrupt cellular membranes and proteins upon contact. Therefore, all handling and disposal procedures must be designed to prevent direct contact and aerosol generation.

1.2. Key Chemical and Safety Data

The following table summarizes essential data for this compound, crucial for making informed disposal decisions.

PropertyDataSignificance for Disposal
CAS Number 1461602-59-4[5]Unique identifier for accurate tracking and regulatory reporting.
Molecular Formula C₇H₈N₂O₂[5]Basic chemical identity.
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[3]Dictates the minimum required Personal Protective Equipment (PPE) and the necessity of handling in a well-ventilated area to avoid dust inhalation.
Incompatible Materials Strong oxidizing agents.[6]Critical for Segregation. Must be stored and disposed of separately from oxidizers to prevent potentially violent reactions.
Disposal Classification Likely a non-acutely hazardous chemical waste, subject to EPA RCRA regulations.[7][8]Determines that this compound cannot be disposed of in regular trash or down the sewer; it requires management as regulated hazardous waste.[7][9]

Regulatory Framework: The Basis of Compliance

Proper disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern chemical waste disposal in a laboratory setting.

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the national framework for hazardous waste management from "cradle-to-grave."[7][8] This includes regulations for waste identification, accumulation, labeling, and disposal. Academic and research labs often operate under the specific Subpart K regulations, which provide an alternative set of standards tailored to the laboratory environment.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (HazCom) (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), are designed to protect workers.[11][12][13] These standards mandate proper container labeling, employee training, and the availability of safety information like Safety Data Sheets (SDSs) to ensure personnel understand the risks.[11][14]

Compliance with these regulations is a self-validating system; it ensures that every step of the disposal process is documented, safe, and environmentally sound.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory steps for the safe and compliant disposal of this compound from the point of generation to its final removal by a licensed professional.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Safety Goggles or Face Shield: Essential to protect against splashes or airborne dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate. Always check the manufacturer's compatibility chart.

  • Laboratory Coat: To protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), use an approved/certified dust respirator.[15] All handling of the solid material should ideally occur within a chemical fume hood or a similarly ventilated space.[16]

Step 2: Waste Segregation Proper segregation is paramount to prevent dangerous chemical reactions.

  • Designate a Waste Stream: this compound waste should be collected in a container designated for "Non-halogenated Organic Solids" or a similar classification as determined by your institution's Environmental Health & Safety (EHS) department.

  • Avoid Incompatibles: Crucially, do not mix this waste with strong oxidizing agents (e.g., nitrates, perchlorates, permanganates).[6] Keep it separate from strong acids, bases, and reactive chemicals.

Step 3: Containerization The integrity of the waste container is critical for safe storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, dry, and in good condition.[7][9]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[9][17] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[8]

Step 4: Labeling Accurate labeling is a legal requirement and essential for safety.

  • Use a Hazardous Waste Label: Affix a completed EHS-approved hazardous waste tag or label to the container as soon as the first drop of waste is added.[9]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."[18]

    • The full chemical name: "this compound." Avoid abbreviations or formulas.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant").

Step 5: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.

  • Designated Location: Store the labeled waste container in a designated SAA.[9] This area must be under the direct control of laboratory personnel.[8][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.[8]

  • Regular Inspection: SAAs should be inspected weekly to check for leaks, proper labeling, and container integrity.[9]

Step 6: Arrange for Professional Disposal Hazardous waste must be disposed of through your institution's EHS department or a contracted, licensed hazardous waste disposal company.

  • Schedule a Pickup: Follow your facility's procedures to schedule a waste pickup. Do not allow waste to accumulate beyond the regulatory time limits (typically 90 days for large quantity generators, though academic labs may have up to one year under Subpart K).[8][10]

  • Never Use Drains or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sewer drain.[1][7]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Minor Spill (Solid, Contained on Benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material into a designated hazardous waste container.[15]

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

    • Dispose of all cleanup materials (wipes, gloves) as hazardous waste.

  • Major Spill (Large Quantity or Outside Containment):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the spill zone.

    • Contact your institution's EHS or emergency response team immediately.[6]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER guidelines.[13]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, providing a clear visual guide from generation to final disposition.

G cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures Gen Waste Generation (this compound) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Gen->PPE Initiates Process Seg Step 2: Segregate Waste (Away from Oxidizers) PPE->Seg Cont Step 3: Containerize (Sealed, Compatible Container) Seg->Cont Label Step 4: Apply Hazardous Waste Label (Full Chemical Name & Hazards) Cont->Label Store Step 5: Store in SAA (Secondary Containment, Weekly Inspection) Label->Store Pickup Step 6: Schedule EHS Pickup Store->Pickup Hand-off Disposal Final Disposition (Licensed Hazardous Waste Facility) Pickup->Disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.